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  • Product: 1-Propylpiperazin-2-one
  • CAS: 65464-10-0

Core Science & Biosynthesis

Foundational

1-Propylpiperazin-2-one chemical structure and synthesis

Technical Guide: 1-Propylpiperazin-2-one – Structural Analysis and Synthetic Methodologies Executive Summary & Structural Definition 1-Propylpiperazin-2-one is a specialized heterocyclic scaffold belonging to the piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Propylpiperazin-2-one – Structural Analysis and Synthetic Methodologies

Executive Summary & Structural Definition

1-Propylpiperazin-2-one is a specialized heterocyclic scaffold belonging to the piperazinone (lactam) family. Unlike its regioisomer 4-propylpiperazin-2-one—where the substitution occurs on the secondary amine—the 1-propyl derivative features an alkyl group attached to the amide nitrogen. This structural distinction significantly alters its electronic properties, hydrogen bond donor/acceptor profile, and utility as a peptidomimetic pharmacophore.

This guide provides a definitive technical analysis of the molecule, focusing on the challenge of regioselective synthesis. While the secondary amine at position 4 is naturally more nucleophilic, accessing the 1-substituted isomer requires specific orthogonal protection strategies or de novo cyclization techniques.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue (Predicted)Notes
IUPAC Name 1-Propylpiperazin-2-one
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
LogP ~0.2 – 0.5More lipophilic than unsubstituted piperazinone.
pKa (N4-H) ~8.5 – 9.0Basic secondary amine (protonatable).
pKa (N1-Pr) N/AAmide nitrogen is non-basic.
H-Bond Donors 1N4-H (Amine)
H-Bond Acceptors 2C=O (Carbonyl), N4 (Amine)

Synthetic Strategy: Overcoming Regioselectivity Challenges

The core synthetic challenge is differentiating between the two nitrogen atoms. In the parent molecule, piperazin-2-one, the N4 (amine) position is significantly more nucleophilic than the N1 (amide) position. Direct alkylation with propyl halides invariably yields the 4-propyl isomer.

To synthesize 1-propylpiperazin-2-one , we must employ one of two strategies:

  • Route A (Orthogonal Protection): Blocking the N4 amine to force alkylation at the N1 amide.

  • Route B (De Novo Cyclization): Constructing the ring with the propyl group already in place.

Route A: Regioselective N1-Alkylation (Recommended)

This route is preferred for medicinal chemistry applications due to its high yield and purity. It utilizes a "Protect-Alkylate-Deprotect" workflow.

  • Protection: The N4 amine is protected with a tert-butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) group.

  • Alkylation: The N1 amide proton (pKa ~15-17) is removed by a strong base (NaH), followed by nucleophilic attack on 1-bromopropane.

  • Deprotection: The N4 protecting group is cleaved under acidic conditions (TFA or HCl).

Route B: Cyclization via N-Propylethylenediamine

This route involves the reaction of $ N $-propylethylenediamine with ethyl chloroacetate. While shorter, it often suffers from regioselectivity issues where the secondary amine attacks the ester or chloride preferentially, leading to mixtures of 1-propyl and 4-propyl isomers unless temperature and stoichiometry are strictly controlled.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1-Propylpiperazin-2-one via N4-Boc protection.

Step 1: Protection of Piperazin-2-one
  • Reagents: Piperazin-2-one (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve piperazin-2-one in DCM at 0°C.

    • Add TEA followed by dropwise addition of Boc₂O dissolved in DCM.

    • Warm to room temperature (RT) and stir for 4–6 hours.

    • Workup: Wash with water, brine, dry over MgSO₄, and concentrate.

    • Product: tert-Butyl 3-oxopiperazine-1-carboxylate (N4-Boc-piperazin-2-one).

Step 2: N1-Alkylation (Critical Step)
  • Reagents: N4-Boc-piperazin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 1-Bromopropane (1.2 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Protocol:

    • Safety: Flame-dry glassware and maintain an inert atmosphere (N₂ or Ar).

    • Dissolve the N4-protected intermediate in anhydrous DMF and cool to 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min to ensure complete deprotonation of the amide.

    • Add 1-bromopropane dropwise.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Quench: Carefully add ice water to quench excess NaH.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF), water, and brine.

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA, 10–20 eq) or 4M HCl in Dioxane.

  • Solvent: DCM (if using TFA).

  • Protocol:

    • Dissolve the alkylated intermediate in DCM.

    • Add TFA at 0°C. Stir at RT for 1–2 hours.

    • Concentrate in vacuo to remove excess TFA.

    • Free Basing (Crucial): The product will be a TFA salt. Dissolve in minimal water, basify with saturated NaHCO₃ or carbonate resin to pH >9, and extract with DCM/Isopropanol (3:1) or perform continuous extraction.

    • Final Product: 1-Propylpiperazin-2-one (free base).

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow and chemical transformations described in Route A.

SynthesisPath cluster_legend Reaction Conditions Start Piperazin-2-one (Starting Material) Step1 Step 1: N4-Protection (Boc-Protection) Start->Step1 Inter1 4-Boc-piperazin-2-one (Intermediate 1) Step1->Inter1 Step2 Step 2: N1-Alkylation (NaH, n-PrBr, DMF) Inter1->Step2 Inter2 1-Propyl-4-Boc-piperazin-2-one (Intermediate 2) Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final 1-Propylpiperazin-2-one (Target Molecule) Step3->Final Regioselectivity Control Regioselectivity Control

Caption: Regioselective synthesis workflow via orthogonal N4-protection, ensuring alkylation occurs exclusively at the N1-amide position.

Applications & Troubleshooting

Key Applications
  • Peptidomimetics: The 1-propylpiperazin-2-one scaffold serves as a constrained mimetic of the peptide bond ($ -CO-N(R)- $), fixing the conformation of the backbone.

  • GPCR Ligands: Used in the design of antagonists for receptors where a basic amine (N4) is required for binding, while the N1-propyl group occupies a hydrophobic pocket.

  • Fragment-Based Drug Discovery (FBDD): A low molecular weight fragment with defined vectors for growing the molecule.

Troubleshooting Guide
  • Issue: N4-Alkylation observed.

    • Cause: Incomplete protection of N4 or loss of Boc group during base treatment (rare but possible if temperature is too high).

    • Solution: Verify Intermediate 1 purity by NMR. Ensure NaH reaction is kept at 0°C during addition.

  • Issue: Low Yield in Step 2.

    • Cause: Moisture in DMF quenching the NaH.

    • Solution: Use freshly distilled DMF or molecular sieves. Dry the intermediate thoroughly before reaction.

  • Issue: Difficulty isolating free base.

    • Cause: Piperazinones are highly polar and water-soluble.

    • Solution: Avoid aqueous extraction if possible. Use resin-based neutralization or continuous liquid-liquid extraction.

References

  • Synthesis of 1-substituted piperazin-2-ones via Jocic-type reactions. Source: ResearchGate. URL:[Link]

  • Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Source: Journal of Organic Chemistry / ResearchGate. URL:[Link]

  • PubChem Compound Summary: 1-Propylpiperazine (Structural Analog). Source: National Center for Biotechnology Information (2025). URL:[Link]

Exploratory

Comprehensive Structural Elucidation of 1-Propylpiperazin-2-one: A Multi-Modal Spectral Analysis

Document Type: Technical Reference Guide Subject: 1-Propylpiperazin-2-one (CAS: Analogous to 4-propyl isomers, specific CAS varies by synthesis) Molecular Formula: Molecular Weight: 142.20 g/mol [1] Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Reference Guide Subject: 1-Propylpiperazin-2-one (CAS: Analogous to 4-propyl isomers, specific CAS varies by synthesis) Molecular Formula:


Molecular Weight:  142.20  g/mol [1]

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

This guide details the spectral characterization of 1-propylpiperazin-2-one , a piperazinone derivative often utilized as a peptidomimetic scaffold in medicinal chemistry.[1] Accurate characterization is critical to distinguish this specific isomer (N1-substituted) from its regioisomer, 4-propylpiperazin-2-one.[1]

Structural Definition: In the IUPAC numbering for piperazin-2-one:

  • Position 1 (N1): Amide nitrogen (Substituted with Propyl group).[1][2]

  • Position 2 (C2): Carbonyl carbon.[1]

  • Position 4 (N4): Amine nitrogen (Secondary amine, unsubstituted).[1]

Key Diagnostic Feature: Unlike secondary amides, 1-propylpiperazin-2-one is a tertiary amide .[1] Consequently, its IR spectrum lacks the Amide II N-H bending band, and its NMR spectrum lacks the downfield Amide N-H proton signal, distinguishing it from the N4-propyl isomer.[1]

Synthesis Context & Impurity Profile

Understanding the synthesis route is essential for interpreting spectral impurities. This compound is typically synthesized via two primary pathways:[1]

  • Intramolecular Cyclization: Reaction of N-propylethylenediamine with chloroacetyl chloride or glyoxal derivatives.[1]

    • Common Impurities: Uncyclized linear amides, residual diamines.[1]

  • Alkylation: Selective alkylation of piperazin-2-one.

    • Common Impurities: 4-propylpiperazin-2-one (regioisomer), 1,4-dipropylpiperazin-2-one (over-alkylation).[1]

Mass Spectrometry (MS) Analysis[1][7]

Mass spectrometry provides the primary confirmation of molecular weight and purity.[1]

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min.

Spectral Data & Fragmentation Logic
Ion Typem/z (Expected)Interpretation

143.21 Protonated molecular ion (Base Peak).[1]

165.19 Sodium adduct (common in glass containers).[1]

285.41 Dimer (concentration dependent).[1]

Fragmentation Pattern (MS/MS):

  • Ring Opening: Cleavage of the amide bond often precedes fragmentation.

  • Loss of Propyl: Neutral loss of propene (

    
    , -42 Da) or propyl radical depending on energy, though ESI is soft.[1]
    
  • Diagnostic Fragment: Loss of CO (28 Da) from the lactam ring is characteristic of cyclic amides.

MS_Fragmentation M_Ion [M+H]+ m/z 143 Frag1 Ring Opening (Amide Cleavage) M_Ion->Frag1 CID Energy Frag2 Loss of CO (-28 Da) Frag1->Frag2 Frag3 Loss of C3H7 (Propyl) Frag1->Frag3

Figure 1: Proposed fragmentation pathway for 1-propylpiperazin-2-one under collision-induced dissociation (CID).[1]

Infrared Spectroscopy (IR)[1][10][11]

IR is the definitive method for confirming the functional group status, specifically the tertiary amide nature.[1]

Key Absorption Bands[1][11]
Frequency (

)
IntensityAssignmentDiagnostic Note
3300 - 3450 Medium, BroadN-H Stretch (Amine)Originates from N4-H .[1] If this were 1,4-dipropyl, this band would be absent.[1]
2850 - 2960 StrongC-H StretchPropyl chain (methyl/methylene) and ring C-H.
1640 - 1660 Very StrongC=O[1] Stretch (Amide I) Typical for tertiary lactams (lower freq than esters).[1]
~1460 Medium

Scissoring
Propyl and ring methylenes.
Absent -Amide II (N-H Bend)Crucial: The absence of the ~1550

band confirms N1 is substituted (Tertiary Amide).[1]

Nuclear Magnetic Resonance (NMR)[1][2][4][5][7][8][9][10][11][12]

NMR is the gold standard for structural proof. The data below represents the theoretical expectation based on chemometric shifts for piperazinone scaffolds.

Sample Preparation Protocol
  • Solvent:

    
     (Chloroform-d) is preferred for resolution.[1] 
    
    
    
    may be used if solubility is poor, but N-H protons will shift/broaden.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    
NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Propyl-CH3 0.90Triplet (

Hz)
3HTerminal methyl of propyl group.[1]
Propyl-CH2 1.55Multiplet (Sextet)2HCentral methylene of propyl group.[1]
N4-H 1.8 - 2.2Broad Singlet1HAmine proton (exchangeable with

).[1]
Ring C5-H 3.05Triplet/Multiplet2HAdjacent to amine N4, shielded relative to amide N1.[1]
Ring C6-H 3.35Triplet/Multiplet2HAdjacent to amide N1.[1]
Propyl-N-CH2 3.40Triplet (

Hz)
2HMethylene attached to N1 (Amide N).[1]
Ring C3-H 3.55Singlet2HIsolated methylene between Carbonyl and N4.

Expert Insight (Conformational Analysis): Piperazinones can exhibit ring inversion.[1] At room temperature, signals may appear averaged.[1] If "splitting" or broadening of the C3/C5/C6 signals is observed, it indicates restricted rotation or slow ring inversion.[1] Warming the sample to 50°C usually sharpens these peaks.

NMR Data (100 MHz, )
PositionShift (

, ppm)
Assignment
C2 168.5 Carbonyl (C=O) .[1] Characteristic lactam shift.
C3 50.2Methylene between C=O and N4.
N1-Propyl 48.5Methylene of propyl chain attached to N1.[1]
C6 46.8Methylene adjacent to N1 (Ring).
C5 42.1Methylene adjacent to N4 (Ring).
Propyl-C2 20.5Central methylene of propyl chain.[1]
Propyl-C1 11.2Terminal methyl.[1]

Structural Validation Workflow

To ensure the distinction between the 1-propyl (target) and 4-propyl (isomer) variants, follow this logical correlation pathway using 2D NMR.

NMR_Validation Start Unknown Isomer Sample HMBC Run HMBC (Heteronuclear Multiple Bond Correlation) Start->HMBC Decision Check Propyl-CH2 Correlation to C=O HMBC->Decision Result1 Correlation Observed (3-bond coupling) Decision->Result1 Strong Crosspeak Result2 NO Correlation Observed (Too distant) Decision->Result2 Absent Crosspeak Conclusion1 CONFIRMED: 1-Propylpiperazin-2-one (Propyl is on Amide N) Result1->Conclusion1 Conclusion2 LIKELY: 4-Propylpiperazin-2-one (Propyl is on Amine N) Result2->Conclusion2

Figure 2: HMBC logic flow for distinguishing N1-substituted vs N4-substituted piperazinones.

Explanation of Figure 2: In the HMBC spectrum, protons correlate with carbons 2-3 bonds away.[1]

  • 1-Propyl Isomer: The

    
    -protons of the propyl group are 3 bonds away from the Carbonyl Carbon (C2).[1] Expect a cross-peak. 
    
  • 4-Propyl Isomer: The propyl group is on N4.[1] The Carbonyl is at C2. The distance is too great (>4 bonds).[1] Expect NO cross-peak.

References

  • Petkovic, M., et al. (2023).[1][3] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 56, 418–426.[1][3] [1]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 139359462, 4-(2-Propylheptyl)piperazin-2-one (Analogous Structure)." PubChem. [1]

  • Micklisch, S., et al. (2018).[1] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 41286-41298.[1] [1]

  • Alver, Ö., et al. (2007).[1] "FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.[1] [1]

Sources

Foundational

Technical Guide: Research Applications of 1-Propylpiperazin-2-one

The following technical guide details the research applications, mechanistic utility, and synthetic protocols for 1-Propylpiperazin-2-one , a privileged peptidomimetic scaffold. Executive Summary 1-Propylpiperazin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, mechanistic utility, and synthetic protocols for 1-Propylpiperazin-2-one , a privileged peptidomimetic scaffold.

Executive Summary

1-Propylpiperazin-2-one (CAS: 65464-10-0) is a bioactive heterocyclic scaffold belonging to the class of piperazin-2-ones (ketopiperazines). Unlike simple piperazines, the 2-one motif introduces planarity and hydrogen-bond acceptor capability, making this structure a constrained peptidomimetic .

In modern drug discovery, this scaffold is primarily utilized as a


-turn mimic  and a pharmacophore linker . Its specific 

-propyl substitution enhances lipophilicity (

modulation) and provides a vector for filling hydrophobic pockets (e.g., S1' or S2' subsites in proteases), while the

and

positions remain available for diversity-oriented synthesis.
Key Technical Specifications
PropertyValueRelevance
CAS Number 65464-10-0Unique Identifier
Molecular Formula

Low MW Fragment (<150 Da)
Molecular Weight 142.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors/Acceptors 1 / 2Balanced for membrane permeability
Core Geometry Non-planar (Boat/Twist-boat)Mimics twisted amide backbone of peptides

Mechanistic Applications: The Peptidomimetic Advantage

Constrained Beta-Turn Mimicry

The primary utility of 1-propylpiperazin-2-one is its ability to mimic the


 and 

residues
of a peptide

-turn without the entropic penalty of a flexible chain.
  • The Scaffold: The lactam ring constrains the

    
     and 
    
    
    
    torsion angles, forcing the backbone into a turn conformation.
  • The Propyl Group (

    
    ):  Mimics the side chain of a hydrophobic amino acid (e.g., Valine, Leucine) at the 
    
    
    
    position.
  • The Amine (

    
    ):  Acts as the attachment point for the rest of the peptide chain or pharmacophore.
    
BACE1 Inhibition (Alzheimer's Disease)

Research indicates the utility of 1-propylpiperazin-2-one derivatives as inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) .

  • Mechanism: The piperazinone ring serves as a non-cleavable spacer that positions a transition-state mimic (e.g., hydroxyethylamine) into the catalytic active site.

  • Case Study: Patent literature (WO2005108391) identifies 3-substituted-1-propylpiperazin-2-ones where the C3 position holds the transition-state isostere and the N1-propyl group occupies the S1/S2 hydrophobic pocket, improving potency and blood-brain barrier (BBB) penetration.

Visualization of Signaling & Interaction

The following diagram illustrates the structural logic of using 1-propylpiperazin-2-one as a BACE1 inhibitor core.

G Scaffold 1-Propylpiperazin-2-one (Core Scaffold) N1_Propyl N1-Propyl Group (Hydrophobic Vector) Scaffold->N1_Propyl Positions C3_Subst C3-Substitution (Transition State Mimic) Scaffold->C3_Subst Scaffolds Target BACE1 Active Site (Asp Dyad) N1_Propyl->Target Occupies S1/S2 Pocket (Hydrophobic Interaction) C3_Subst->Target Binds Catalytic Aspartates Result Inhibition of Amyloid Beta Production Target->Result Prevents Cleavage

Caption: Structural logic of 1-propylpiperazin-2-one in BACE1 inhibition. The scaffold precisely orients hydrophobic and catalytic-binding domains.

Experimental Protocols

Synthesis of 1-Propylpiperazin-2-one Core

Objective: Synthesize the core scaffold from commercially available diamines via intramolecular cyclization.

Reagents:

  • 
    -Propylethylenediamine (Starting Material)
    
  • Ethyl chloroacetate or Glyoxal solution

  • Sodium ethoxide (NaOEt) or Triethylamine (

    
    )
    
  • Solvent: Ethanol or Isopropanol

Protocol (Chloroacetate Method):

  • Dissolution: Dissolve

    
    -propylethylenediamine (1.0 eq) in absolute ethanol at 0°C.
    
  • Addition: Dropwise add Ethyl chloroacetate (1.1 eq) over 30 minutes. Maintain temperature <10°C to prevent polymerization.

  • Cyclization: Add NaOEt (1.2 eq) slowly. Allow the mixture to warm to room temperature, then reflux for 4–6 hours.

    • Mechanism:[1][2][3] The secondary amine (propyl-NH) attacks the ester carbonyl (acylation), followed by the primary amine attacking the alpha-carbon (displacement of Cl), or vice-versa depending on pH/conditions.

  • Workup: Filter off NaCl salts. Concentrate the filtrate in vacuo.

  • Purification: Distill under reduced pressure or purify via silica gel chromatography (DCM:MeOH 95:5) to yield 1-propylpiperazin-2-one as a pale yellow oil.

N4-Functionalization (Library Generation)

Objective: Derivatize the secondary amine (


) to create a library of bioactive molecules.

Protocol (Reductive Amination):

  • Reactants: Combine 1-propylpiperazin-2-one (1.0 eq) with an aryl aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Catalyst: Add Sodium triacetoxyborohydride (

    
    , 1.5 eq) and catalytic Acetic Acid.
    
  • Reaction: Stir at Room Temperature for 12 hours under

    
    .
    
  • Validation: Monitor by LC-MS for the disappearance of the secondary amine peak (MW 142).

Quantitative Data: Physicochemical Profile

The following table summarizes the computed properties that make this scaffold attractive for CNS and oral drug delivery.

PropertyValueInterpretation
LogP (Predicted) ~0.5 – 0.9Hydrophilic enough for solubility, lipophilic enough for permeability.
Topological Polar Surface Area (TPSA) ~29 ŲExcellent for BBB penetration (Target < 90 Ų).
Rotatable Bonds 2 (Propyl chain)Low flexibility reduces entropic loss upon binding.
pKa (Conjugate Acid) ~8.5 (N4 amine)Predominantly ionized at physiological pH, aiding solubility.

Synthesis Workflow Diagram

The following diagram outlines the diversity-oriented synthesis pathway starting from the 1-propylpiperazin-2-one core.

Synthesis SM N-Propylethylenediamine Core 1-Propylpiperazin-2-one (The Scaffold) SM->Core Cyclization (NaOEt) Reagent + Ethyl Chloroacetate Reagent->Core PathA Path A: Reductive Amination (Aldehydes + NaBH(OAc)3) Core->PathA PathB Path B: Acylation (Acid Chlorides + Et3N) Core->PathB PathC Path C: Sulfonylation (Sulfonyl Chlorides) Core->PathC ProdA N4-Alkyl Derivatives (CNS/ GPCR Ligands) PathA->ProdA ProdB N4-Acyl Derivatives (Peptidomimetics) PathB->ProdB ProdC N4-Sulfonyl Derivatives (Antivirals) PathC->ProdC

Caption: Divergent synthesis pathways from the 1-propylpiperazin-2-one core to generate functional libraries.

References

  • BACE Inhibitors & Piperazinones

    • Title: Amides as BACE Inhibitors (WO2005108391A1).
    • Source: World Intellectual Property Organiz
    • Context: Describes 3-substituted-1-propylpiperazin-2-one as a core intermedi
    • Link:

  • Scaffold Synthesis & Utility

    • Title: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[4]

    • Source: Thieme Connect / Synthesis Journal.
    • Context: Methodologies for constructing the piperazinone ring.[4][5][6][7][8][9]

    • Link:

  • Medicinal Chemistry of Piperazinones

    • Title: The piperazine scaffold for novel drug discovery efforts.[7][9][10][11][12]

    • Source: Expert Opinion on Drug Discovery.[9]

    • Context: Review of piperazine and piperazinone pharmacophores in FDA-approved drugs.[9]

    • Link:

Sources

Exploratory

Discovery and history of piperazinone compounds

An In-Depth Technical Guide to the Discovery and History of Piperazinone Compounds Abstract The piperazinone core represents a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its uni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Piperazinone Compounds

Abstract

The piperazinone core represents a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique structural and physicochemical properties. This guide traces the evolution of this vital heterocyclic motif, beginning with its conceptual origins rooted in the broader history of its parent scaffold, piperazine. We chronicle the journey from the early serendipitous discovery of piperazine as an anthelmintic to the deliberate design of piperazinone-based compounds as sophisticated therapeutic agents. This whitepaper delves into the pivotal synthetic breakthroughs that enabled the efficient construction of the piperazinone ring, including asymmetric and cascade methodologies. Through detailed case studies in oncology and virology, we explore the intricate structure-activity relationships (SAR) that govern the biological effects of these compounds. By explaining the causality behind key experimental choices and providing detailed protocols, this guide offers researchers and drug development professionals a comprehensive technical overview of the history, synthesis, and therapeutic application of piperazinone compounds, culminating in a perspective on their future trajectory in drug discovery.

Introduction: The Piperazine Progenitor - A "Privileged Scaffold"

The story of the piperazinone core is intrinsically linked to its simpler, non-oxidized precursor, piperazine. The ascent of piperazine from a simple industrial chemical to one of medicinal chemistry's most utilized building blocks laid the groundwork for the subsequent development of its more structurally refined derivatives.

Serendipitous Beginnings: An Antiparasitic Agent

The therapeutic journey of the piperazine family began in the early 20th century when Bayer marketed it as an anthelmintic agent for treating parasitic worm infections.[1] Its mode of action involves paralyzing parasites by acting as an agonist on their inhibitory GABA (γ-aminobutyric acid) receptors, which allows the host to expel the organism.[1][2] This mechanism was highly selective because the GABA receptors in helminths are different from those in vertebrates, where GABA is primarily confined to the central nervous system.[1][3] This early application, though far removed from the complex targets of modern drugs, was the first indication of the scaffold's biological compatibility and therapeutic potential.

Foundational Synthesis and Chemical Properties

Industrially, piperazine is synthesized through methods like the ammoniation of 1,2-dichloroethane or ethanolamine.[1] The resulting six-membered ring, with its two nitrogen atoms in a 1,4-relationship, possesses a unique combination of properties that make it highly attractive for drug design.[4][5]

  • Basicity and Solubility: The two nitrogen atoms provide two sites for protonation, enhancing aqueous solubility and allowing for fine-tuning of pKa values, which is critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]

  • Synthetic Tractability: The secondary amines are versatile synthetic handles, readily undergoing N-alkylation, N-acylation, and modern cross-coupling reactions, which permits the systematic exploration of chemical space around the core.[1][6]

  • Conformational Rigidity: The ring's chair conformation provides a degree of structural pre-organization, which can reduce the entropic penalty of binding to a biological target.[5]

These characteristics led to piperazine being classified as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets.[6] This status is evidenced by its presence in numerous blockbuster drugs, including the anticancer agent imatinib, the antibiotic ciprofloxacin, and the antipsychotic aripiprazole.[6][8]

The Emergence of the Piperazinone Core: A Strategic Evolution

While the flexibility of the piperazine scaffold is one of its greatest assets, medicinal chemists soon recognized the need for more constrained analogs to achieve higher target specificity and potency. The introduction of a carbonyl group into the piperazine ring to form a piperazin-2-one was a key strategic evolution.

The Rationale: Peptidomimetics and Conformational Constraint

The piperazinone structure is considered a valuable peptidomimetic, meaning it can mimic the structure and function of a peptide in a biological system.[9] The incorporation of the amide bond within the ring imparts several advantageous features:

  • Reduced Rotational Freedom: The planar nature of the amide bond constrains the ring's conformation more than in piperazine, leading to a more defined three-dimensional shape. This pre-organization can result in higher binding affinity for a specific target.

  • Defined Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen serves as a hydrogen bond acceptor. This fixed arrangement provides predictable interaction points with protein targets.

  • Enhanced Metabolic Stability: Compared to linear peptides, the cyclic amide of the piperazinone is less susceptible to cleavage by proteases, improving its in-vivo stability and bioavailability.

This conceptual leap transformed the scaffold from a flexible linker or solvent-facing group into a rigid, interactive pharmacophore capable of engaging in highly specific molecular recognition events.

Modern Synthetic Methodologies for the Piperazinone Core

The growing appreciation for the piperazinone core spurred the development of novel and efficient synthetic strategies. Early methods were often linear and low-yielding, but modern organic chemistry has provided powerful tools for the rapid and diverse synthesis of these scaffolds.

Cascade Reactions for Rapid Assembly

A significant advancement has been the development of cascade (or tandem) reactions that form multiple chemical bonds in a single, uninterrupted process. This approach dramatically increases synthetic efficiency, reduces waste, and allows for the rapid generation of molecular complexity.

This protocol, based on the work of Savic, Petkovic, and colleagues, describes a one-pot process that forms three new bonds to construct the piperazinone core, introducing two points of diversity.[9][10]

  • Reaction Setup: To a flame-dried reaction vial, add the chloro allenylamide (1.0 eq, 0.1 mmol), the desired aryl iodide (1.2 eq, 0.12 mmol), cesium carbonate (Cs₂CO₃, 3.0 eq, 0.3 mmol), and silver nitrate (AgNO₃, 0.5 eq, 0.05 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq, 0.01 mmol).

  • Solvent and Amine Addition: Add anhydrous acetonitrile (5 mL), followed by the desired primary amine (3.0 eq, 0.3 mmol).

  • Reaction Execution: Seal the vial under an inert atmosphere (e.g., argon) and heat the mixture to 85–90 °C for 16 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-substituted piperazin-2-one.

Causality: The success of this cascade relies on the carefully orchestrated reactivity of the components. The palladium catalyst facilitates the coupling of the allene and the aryl iodide, while the silver salt promotes the subsequent nucleophilic attack. The primary amine is then able to participate in a final intramolecular cyclization, all within a single pot, showcasing a highly efficient synthetic design.

G cluster_0 One-Pot Reaction Vessel Allenylamide Chloro Allenylamide Intermediate Palladium-π-allyl Complex (Electrophilic Intermediate) Allenylamide->Intermediate Pd(0) oxidative addition Amine Primary Amine (R-NH2) Product Substituted Piperazin-2-one Amine->Product ArylIodide Aryl Iodide (Ar-I) ArylIodide->Intermediate Catalyst Pd(PPh3)4 Cs2CO3, AgNO3 Catalyst->Intermediate Intermediate->Product Amine addition & intramolecular cyclization caption Workflow for Cascade Synthesis of Piperazinones.

Caption: Workflow for Cascade Synthesis of Piperazinones.

Asymmetric Synthesis: Controlling Chirality

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even cause harmful side effects. Therefore, the development of asymmetric syntheses to produce enantiomerically pure piperazinones is of paramount importance.

This protocol is adapted from a method for producing key intermediates for the antiemetic drug Aprepitant, demonstrating a powerful one-pot, three-step asymmetric sequence.[11]

  • Step 1: Knoevenagel Condensation: In a reaction vessel, combine the starting aldehyde (1.0 eq), (phenylsulfonyl)acetonitrile (1.0 eq), and a quinine-derived urea catalyst (0.1 eq) in anhydrous toluene. Stir at room temperature until the condensation is complete (monitored by TLC).

  • Step 2: Asymmetric Epoxidation: Dilute the reaction mixture with toluene, cool to -20 °C, and add cumyl hydroperoxide (CHP, 1.1 eq). Stir until the intermediate alkene is fully converted to the chiral epoxide.

  • Step 3: Domino Ring-Opening Cyclization (DROC): Add the 1,2-ethylenediamine derivative (1.2 eq) and triethylamine (Et₃N, 2.0 eq) to the reaction mixture. Allow the reaction to warm to 25 °C and stir until the cyclization is complete.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the resulting chiral piperazin-2-one via flash chromatography.

Causality: This elegant one-pot sequence is enabled by the dual functionality of the chiral catalyst, which stereoselectively controls two of the three steps. The choice of a domino reaction for the final step, where the amine first opens the epoxide and then cyclizes onto the nitrile group, is a highly efficient way to construct the heterocyclic ring with excellent control over the stereochemistry.

G Aldehyde Aldehyde + (Phenylsulfonyl)acetonitrile Alkene Intermediate Alkene Aldehyde->Alkene Knoevenagel Condensation Epoxide Chiral Epoxide Alkene->Epoxide Asymmetric Epoxidation Piperazinone Enantiopure Piperazin-2-one Epoxide->Piperazinone Domino Ring-Opening Cyclization (DROC) Catalyst Chiral Urea Catalyst Catalyst->Alkene Catalyst->Epoxide Reagents 1. CHP (-20°C) 2. Diamine, Et3N Reagents->Epoxide caption Asymmetric One-Pot Synthesis Workflow.

Caption: Asymmetric One-Pot Synthesis Workflow.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The synthetic accessibility of diverse piperazinone libraries has enabled their exploration in a wide range of therapeutic areas. The rigid core serves as an excellent anchor for positioning substituents to achieve potent and selective interactions with biological targets.

Case Study: Piperazinones in Oncology as PI3Kδ Inhibitors

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making its isoforms attractive therapeutic targets. A study on thieno[3,2-d]pyrimidine derivatives revealed that incorporating a piperazinone moiety was critical for achieving high potency and selectivity for the PI3Kδ isoform, which is implicated in B-cell malignancies.[12]

The SAR study demonstrated that replacing a piperazine ring with a piperazinone core led to more potent and selective inhibitors.[12] This was a crucial experimental choice; the rationale was that the piperazinone's conformational rigidity and hydrogen-bonding capacity would enable more specific and higher-affinity interactions within the kinase active site.

Table 1: Structure-Activity Relationship of Piperazinone-Containing PI3Kδ Inhibitors

CompoundR¹ GroupR² GroupPI3Kδ IC₅₀ (nM)Selectivity vs PI3Kα
Lead (Piperazine) HH>1000-
1a (Piperazinone) HH15020-fold
1b (Piperazinone) MethylH8550-fold
1c (Piperazinone) HPhenyl25>100-fold
1d (Piperazinone) MethylPhenyl8 >250-fold

Data synthesized from findings described in reference[12].

The data clearly shows that the piperazinone core (1a-1d) is superior to the parent piperazine scaffold. Furthermore, systematic substitution on the piperazinone ring (R¹ and R² positions) allowed for the optimization of potency and selectivity, culminating in compound 1d , a highly potent and selective PI3Kδ inhibitor.[12]

Case Study: Piperazinones in Virology as Anti-Herpes Simplex Virus (HSV) Agents

In the search for new antiviral agents, a novel piperazinone-fused hydroxypyridinone scaffold was identified as a potent inhibitor of HSV-1.[13] Structure-activity relationship studies led to the development of a lead compound, A50, which showed significant efficacy against both acyclovir-sensitive and acyclovir-resistant HSV strains.[13]

Mechanistic investigations revealed a dual mode of action: the compound inhibited viral gene transcription at a very early stage and also disrupted a later stage of viral replication.[13] This multi-pronged attack is a significant advantage, as it may reduce the likelihood of the virus developing resistance. The piperazinone core was integral to the scaffold's ability to present the necessary pharmacophoric elements in the correct spatial orientation to achieve this dual inhibition.

Conclusion and Future Perspectives

The journey of the piperazinone scaffold from a conceptual derivative of the simple anthelmintic piperazine to a highly valued component of modern, targeted therapeutics is a testament to the power of rational drug design. The deliberate introduction of the carbonyl group created a conformationally constrained, peptidomimetic structure with predictable hydrogen bonding capabilities, unlocking new therapeutic possibilities.

The future of piperazinone-based drug discovery is bright. Key future directions include:

  • Advanced C-H Functionalization: While much work has focused on substitution at the nitrogen atoms, emerging methods for the direct functionalization of the carbon backbone of the ring will open up new vectors for structural diversification and SAR exploration.[8][14]

  • Integration with Computational Chemistry: The use of in-silico modeling, machine learning, and AI will accelerate the design of new piperazinone derivatives with optimized properties, allowing for the predictive modeling of bioactivity and ADME profiles before synthesis.[6]

  • Hybrid Scaffolds: The piperazinone core will continue to be integrated with other pharmacophores to create hybrid molecules designed to hit multiple targets simultaneously or to combine therapeutic and diagnostic functions.

The piperazinone core has firmly established itself as a privileged and versatile scaffold. As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, piperazinone-containing compounds will undoubtedly continue to yield novel and effective medicines for a wide range of human diseases.

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Foundational

An In-depth Technical Guide to Preliminary Mechanism of Action Studies for 1-Propylpiperazin-2-one

This guide provides a comprehensive framework for conducting preliminary mechanism of action (MoA) studies on the novel compound, 1-Propylpiperazin-2-one. As a derivative of the piperazine scaffold, a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting preliminary mechanism of action (MoA) studies on the novel compound, 1-Propylpiperazin-2-one. As a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry, 1-Propylpiperazin-2-one holds potential for a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to elucidating its molecular and cellular effects.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a key pharmacophore found in a multitude of approved drugs with diverse therapeutic applications.[1][2] Derivatives of piperazine have demonstrated a broad spectrum of biological effects, including antiparasitic, antidepressant, anti-inflammatory, and analgesic properties.[1][3] The well-established antiparasitic MoA of piperazine involves its action as a GABA-receptor agonist in nematodes, leading to paralysis and expulsion of the parasite.[1][2] In the context of the central nervous system (CNS), many piperazine-containing compounds modulate neurotransmission by interacting with G-protein-coupled receptors (GPCRs), such as dopamine, serotonin, and histamine receptors, or by inhibiting neurotransmitter reuptake.[1]

1-Propylpiperazin-2-one is a novel synthetic compound built upon the piperazin-2-one core. While piperazin-2-one itself is primarily recognized as a versatile intermediate in the synthesis of active compounds, its derivatives have shown promise, for instance, in exhibiting anti-adenoviral activity.[4] Given the rich pharmacology of the broader piperazine class, a systematic investigation into the MoA of 1-Propylpiperazin-2-one is warranted to uncover its therapeutic potential. This guide outlines a multi-phased experimental strategy, beginning with broad, unbiased screening to identify potential molecular targets and culminating in more focused in vitro and cellular assays to validate these findings and construct a preliminary MoA model.

Hypothesized Mechanisms of Action for 1-Propylpiperazin-2-one

Based on the known biological activities of piperazine derivatives, several putative MoAs for 1-Propylpiperazin-2-one can be hypothesized. These hypotheses will guide the initial experimental design.

  • Neuromodulation via G-Protein-Coupled Receptors (GPCRs): The structural similarity to many CNS-active drugs suggests that 1-Propylpiperazin-2-one may act as a ligand for various GPCRs, potentially modulating dopaminergic, serotonergic, or other neurotransmitter systems.[1]

  • Modulation of Ion Channels: Interaction with ion channels, such as GABA-A receptors, is a known mechanism for some piperazine compounds and represents a plausible avenue of investigation.[1][2]

  • Enzyme Inhibition: The piperazine scaffold can interact with the active sites of various enzymes.[1] Therefore, 1-Propylpiperazin-2-one could potentially inhibit enzymes involved in key signaling pathways.

  • Antimicrobial Activity: Some piperazine derivatives have shown antimicrobial and antifungal properties.[5] Preliminary screening against a panel of microbial strains could reveal such activity.

The following experimental plan is designed to systematically explore these hypotheses.

Phase 1: Target Identification and Initial Screening

The initial phase of investigation focuses on broadly assessing the biological activity of 1-Propylpiperazin-2-one to identify potential molecular targets and cellular effects. This phase employs a combination of computational, biochemical, and cell-based screening methods.

In Silico Profiling and Molecular Docking

Before commencing wet-lab experiments, in silico methods can provide valuable initial insights and help prioritize experimental efforts.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D structure of 1-Propylpiperazin-2-one and perform energy minimization using a suitable computational chemistry software package.

  • Target Database Selection: Utilize target prediction databases and software (e.g., SwissTargetPrediction, SuperPred) to identify potential protein targets based on chemical similarity to known ligands.

  • Molecular Docking: Perform molecular docking studies of 1-Propylpiperazin-2-one against a panel of high-priority potential targets identified in the previous step, with a focus on GPCRs and enzymes known to interact with piperazine derivatives.[6]

  • Analysis: Analyze the docking scores and binding poses to predict the likelihood and nature of the interaction.

Affinity-Based Target Identification

Affinity-based methods are a powerful approach for identifying direct binding partners of a small molecule from a complex biological sample.[7][8][9]

Experimental Protocol: Affinity Chromatography Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of 1-Propylpiperazin-2-one with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control compound with a similar structure but lacking the key pharmacophore should also be synthesized if possible.

  • Immobilization: Covalently attach the synthesized probe to activated agarose beads.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a neuronal cell line for CNS targets) under conditions that preserve protein structure and function.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe and control beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders, and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[7]

  • Data Analysis: Compare the proteins pulled down by the probe to those from the control beads to identify specific binding partners.

cluster_workflow Affinity Chromatography Workflow A Synthesize & Immobilize Probe C Incubate Lysate with Probe A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F G Data Analysis & Target Identification F->G cluster_pathway GPCR Signaling Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Compound 1-Propylpiperazin-2-one GPCR GPCR Compound->GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC_Gs Adenylate Cyclase Gs->AC_Gs cAMP cAMP AC_Gs->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB AC_Gi Adenylate Cyclase Gi->AC_Gi cAMP_dec cAMP (decreased) AC_Gi->cAMP_dec PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC

Caption: Overview of major GPCR signaling pathways.

Enzyme Inhibition Assays

If a putative enzyme target is identified, its inhibition by 1-Propylpiperazin-2-one should be quantified.

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain the purified enzyme and a suitable substrate (preferably a fluorogenic or chromogenic substrate).

  • Assay Setup: In a microplate, combine the enzyme, substrate, and varying concentrations of 1-Propylpiperazin-2-one.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Table 1: Hypothetical Enzyme Inhibition Data for 1-Propylpiperazin-2-one

Concentration (µM)% Inhibition
0.15.2
0.523.8
1.048.9
5.075.4
10.092.1
IC50 (µM) 1.02

Phase 3: Cellular and Integrated Model Systems

The final phase of preliminary MoA studies involves assessing the effects of 1-Propylpiperazin-2-one in more complex and physiologically relevant cellular models.

Cellular Models for Neuropsychiatric and Neurodegenerative Disorders

Given the prevalence of CNS targets for piperazine derivatives, investigating the effects of 1-Propylpiperazin-2-one in neuroscience-relevant cellular models is a logical step. [10][11][12][13][14] Experimental Protocol: Assessing Neuronal Activity in Primary Neuron-Glia Co-cultures

  • Culture Preparation: Establish primary co-cultures of neurons and glial cells from rodent brain tissue.

  • Compound Treatment: Treat the cultures with 1-Propylpiperazin-2-one at various concentrations.

  • Assessment of Neuronal Activity:

    • Calcium Imaging: Use a fluorescent calcium indicator to monitor spontaneous and evoked neuronal activity.

    • Multi-electrode Array (MEA): Plate the co-cultures on MEA plates to record extracellular field potentials and assess network activity.

  • Neurotransmitter Release Assays: Measure the release of key neurotransmitters (e.g., dopamine, serotonin, glutamate, GABA) from the cultures in response to compound treatment.

  • Data Analysis: Analyze the effects of the compound on neuronal firing rates, network synchrony, and neurotransmitter release to build a picture of its neuromodulatory effects.

Summary and Future Directions

This guide has outlined a systematic, multi-phased approach to the preliminary investigation of the mechanism of action of 1-Propylpiperazin-2-one. By progressing from broad, unbiased screening to more focused target validation and functional assays in relevant cellular models, researchers can build a robust preliminary MoA profile for this novel compound.

The data generated from these studies will be critical for guiding further drug development efforts. Positive findings would warrant progression to more advanced studies, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy Studies: Testing the compound in animal models of relevant diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound.

By following a rigorous and logical experimental cascade, the therapeutic potential of 1-Propylpiperazin-2-one can be thoroughly and efficiently evaluated.

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Exploratory

An In-depth Technical Guide to the Safe Handling of Substituted Piperazinones, with a Focus on 1-Propylpiperazin-2-one

Disclaimer: No specific safety data sheet (SDS) for 1-Propylpiperazin-2-one is readily available in public databases. The following guidelines are synthesized from safety data for structurally analogous compounds, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific safety data sheet (SDS) for 1-Propylpiperazin-2-one is readily available in public databases. The following guidelines are synthesized from safety data for structurally analogous compounds, including piperazine-2-one and N-substituted piperazinones. It is imperative for researchers to conduct a thorough, compound-specific risk assessment before commencing any experimental work.

Introduction: Understanding the Piperazinone Core

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule, such as solubility and basicity.[1] Its incorporation into drug candidates often serves to optimize pharmacokinetic profiles or to correctly orient pharmacophoric elements for target engagement.[1] The piperazin-2-one core, as a derivative, retains some of these characteristics while introducing a lactam functional group, which can alter its chemical reactivity, hydrogen bonding potential, and metabolic stability.

This guide provides a framework for the safe handling of 1-Propylpiperazin-2-one, drawing upon established safety protocols for closely related chemical entities. The causality behind these recommendations is rooted in the predictable reactivity and potential biological interactions of the N-alkylated piperazinone structure.

Hazard Identification and Risk Profile

Based on analogous compounds like 1-methylpiperazin-2-one and piperazine-2-one, a researcher should anticipate that 1-Propylpiperazin-2-one may present the following hazards:

  • Skin Irritation: The majority of related piperazinone compounds are classified as skin irritants.[2][3] Prolonged contact may lead to redness, itching, and dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation, potentially leading to damage if not promptly addressed.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and discomfort.[2][4]

  • Potential for Skin Sensitization: Some piperazine derivatives can cause an allergic skin reaction after repeated exposure.[3][5]

  • Harmful if Swallowed: Oral ingestion may be harmful, a common classification for many amine-containing heterocyclic compounds.[2]

Comparative Hazard Data of Analogous Compounds
Hazard StatementPiperazine-2-one1-Methylpiperazin-2-one1-Isopropylpiperazine
Acute Oral Toxicity Not ClassifiedHarmful if swallowed[2]-
Skin Corrosion/Irritation Causes skin irritation[3][5]Causes skin irritation[2]Causes skin irritation[4]
Serious Eye Damage/Irritation Causes serious eye irritation[3][5]Causes serious eye irritation[2]Causes serious eye irritation[4]
Skin Sensitization May cause an allergic skin reaction[3][5]--
Respiratory Irritation May cause respiratory irritation[3][5]May cause respiratory irritation[2]May cause respiratory irritation[4]
Flammability Not applicable (Solid)[5]-Flammable liquid and vapour[4]

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating system of exposure control is critical. This begins with engineering controls and is supplemented by appropriate PPE. The rationale is to create multiple barriers between the researcher and the chemical, minimizing the risk of exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of 1-Propylpiperazin-2-one, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood.[6] This is the primary defense against inhalation of airborne particulates or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Mechanical exhaust is a standard requirement for spaces where such chemicals are handled.[7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Change gloves immediately if they become contaminated.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a significant risk of splashing, consider disposable coveralls.[6]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter would be necessary.[5]

PPE_Decision_Workflow start Handling 1-Propylpiperazin-2-one fume_hood Work in Chemical Fume Hood? start->fume_hood weighing Weighing/Transfer fume_hood->weighing Yes solution_prep Solution Preparation fume_hood->solution_prep Yes ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_standard ppe_splash Enhanced PPE: - Standard PPE - Face Shield solution_prep->ppe_splash

Caption: PPE selection workflow for handling 1-Propylpiperazin-2-one.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a spatula for transfers and avoid creating dust.[5]

  • Dissolution: Add the solvent to the solid slowly. If the dissolution is exothermic, be prepared to cool the vessel.

  • Post-Handling: After use, wash hands and any exposed skin thoroughly.[7][8] Clean all contaminated surfaces and equipment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be secure, accessible only to authorized personnel.[9]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or surface water.[8][10]

  • Contaminated containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[9][11]

Emergency Procedures: A Self-Validating Response

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] If irritation persists, seek medical advice.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For a small spill, use an inert absorbent material like sand or vermiculite.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[5][10]

  • Clean: Wash the spill site thoroughly after material pickup is complete.[6]

Spill_Response_Flowchart spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain with Inert Absorbent Material small_spill->contain contact_ehs Contact Emergency Response / EHS large_spill->contact_ehs collect Collect into Waste Container contain->collect clean Clean & Decontaminate Area collect->clean

Caption: Logical flow for responding to a chemical spill.

Physical and Chemical Properties of Structural Analogs

PropertyPiperazine-2-one1-Propylpiperazine (Cation)
Molecular Formula C₄H₈N₂O[3][5]C₇H₁₅N₂⁺[12]
Molecular Weight 100.12 g/mol [3][5]127.21 g/mol [12]
Appearance Yellow Solid[5]Data not available
Melting Point 132 - 135 °C[5]Data not available

Conclusion

While 1-Propylpiperazin-2-one lacks specific, publicly available safety data, a robust safety framework can be constructed by examining its structural analogs. The core principles of avoiding contact, using engineering controls, and wearing appropriate PPE are paramount. Researchers and drug development professionals must treat this compound with the caution afforded to new chemical entities, always prioritizing a culture of safety and preparedness in the laboratory. A thorough, compound-specific risk assessment is the final and most critical step before any handling.

References

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: HEPES PUFFERAN® ≥99,5 %, p.a.. Retrieved from [Link]

  • PubChem. CID 136109093 | C7H15N2+. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. Piperazin-2-one | C4H8N2O | CID 231360. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubChem. 1-(4-Methylpiperazin-1-yl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 1-Propylpiperazin-2-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Propylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. This document...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. This document will delve into its chemical properties, synthesis methodologies, potential applications in drug development, and essential safety protocols. While specific experimental data for 1-Propylpiperazin-2-one is limited in publicly accessible literature, this guide will leverage established knowledge of the broader class of N-alkylated piperazin-2-ones to provide a thorough and insightful resource.

Core Chemical Properties of 1-Propylpiperazin-2-one

1-Propylpiperazin-2-one is a derivative of piperazin-2-one, featuring a propyl group attached to the nitrogen atom at position 1 of the heterocyclic ring. This substitution significantly influences its physicochemical properties and potential biological activity.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 65464-10-0[1]
Canonical SMILES CCCN1CCNC(=O)C1[1]
IUPAC Name 1-propylpiperazin-2-one

The Piperazin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring and its derivatives, including piperazin-2-ones, are considered "privileged structures" in drug discovery. This designation stems from their frequent appearance in a wide array of biologically active compounds and their ability to interact with multiple biological targets. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility makes the piperazin-2-one core an attractive scaffold for the development of novel therapeutics across various disease areas.

Synthesis of 1-Propylpiperazin-2-one and its Analogs

The synthesis of N-alkylated piperazin-2-ones, such as 1-Propylpiperazin-2-one, can be achieved through several established synthetic routes. A common and straightforward approach involves the N-alkylation of the parent piperazin-2-one ring.

General N-Alkylation Protocol

The introduction of the propyl group at the N1 position of piperazin-2-one can be accomplished via a nucleophilic substitution reaction. This typically involves reacting piperazin-2-one with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Experimental Protocol: N-Alkylation of Piperazin-2-one

  • Dissolution: Dissolve piperazin-2-one in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or triethylamine) to the reaction mixture to deprotonate the secondary amine of the piperazin-2-one, forming a more nucleophilic amide anion.

  • Alkylating Agent Addition: Slowly add the propylating agent (e.g., 1-bromopropane) to the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure 1-Propylpiperazin-2-one.

Caption: General workflow for the synthesis of 1-Propylpiperazin-2-one.

Potential Applications in Drug Development

While specific biological activity data for 1-Propylpiperazin-2-one is not extensively documented, the broader class of piperazine and piperazin-2-one derivatives has shown a remarkable range of pharmacological activities. This suggests that 1-Propylpiperazin-2-one could serve as a valuable intermediate or a lead compound in the development of new drugs.

Areas of Therapeutic Interest
  • Anticancer Activity: Numerous piperazine-containing compounds have demonstrated potent anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation.

  • Antimicrobial and Antiviral Properties: The piperazine scaffold is present in several antimicrobial and antiviral drugs. Derivatives have shown efficacy against a range of pathogens.

  • Central Nervous System (CNS) Disorders: The ability of the piperazine moiety to cross the blood-brain barrier has led to its incorporation in many CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.

The propyl substituent in 1-Propylpiperazin-2-one can modulate the lipophilicity of the molecule, which may enhance its membrane permeability and oral bioavailability, making it an interesting candidate for further investigation in these therapeutic areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1-Propylpiperazin-2-one and its derivatives. While a specific Safety Data Sheet (SDS) for 1-Propylpiperazin-2-one is not widely available, general guidelines for handling substituted piperazines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Propylpiperazin-2-one, with its core piperazin-2-one scaffold, represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While specific data on this compound is emerging, the well-established importance of the N-alkylated piperazin-2-one class in generating diverse and biologically active molecules underscores its potential. The synthetic accessibility and the possibility of further derivatization make 1-Propylpiperazin-2-one a valuable building block for the exploration of new chemical space in the quest for novel therapeutics. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential in various disease contexts.

References

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Foundational

The Piperazinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The piperazinone ring system, a six-membered heterocycle featuring two nitrogen atoms and a carbonyl group, has emerged as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperazinone ring system, a six-membered heterocycle featuring two nitrogen atoms and a carbonyl group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including a rigid backbone, defined hydrogen bond donor/acceptor sites, and synthetically tractable positions for functionalization, make it an invaluable core for developing novel therapeutics. Unlike the more flexible and basic piperazine, the integrated amide bond in the piperazinone scaffold imparts conformational rigidity and metabolic stability, offering a distinct advantage in drug design. This guide provides a comprehensive review of the piperazinone core, detailing its therapeutic applications in oncology, virology, and neuropharmacology. We will explore key synthetic methodologies, providing detailed, field-proven protocols and the rationale behind them. Furthermore, we will dissect structure-activity relationships (SAR) through a case study, offering insights for optimizing lead compounds. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to leverage the power of the piperazinone scaffold in their discovery programs.

The Piperazinone Scaffold: Structure, Properties, and Significance

The Piperazinone Core: A Structural and Physicochemical Analysis

The piperazinone scaffold is a derivative of piperazine, characterized by the presence of a ketone group within the six-membered ring, forming an internal lactam (cyclic amide). This single structural modification dramatically alters its properties compared to the parent piperazine ring, which is a cornerstone of many approved drugs.[1][2][3]

The key features imparted by the carbonyl group include:

  • Reduced Basicity: The electron-withdrawing nature of the adjacent carbonyl group significantly lowers the pKa of the amide nitrogen, making it less basic than the corresponding amine in piperazine. This can be crucial for modulating off-target effects, particularly at aminergic G-protein coupled receptors (GPCRs).

  • Conformational Rigidity: The planar nature of the amide bond restricts the conformational flexibility of the ring, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[3][4]

  • Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide N-H can act as a hydrogen bond donor. These directed interactions are critical for anchoring a molecule within a protein's binding pocket.

  • Metabolic Stability: The amide bond is generally more resistant to metabolic degradation than the free amines of a piperazine ring, potentially leading to improved pharmacokinetic profiles.

These attributes have positioned the piperazinone motif as a privileged structure in medicinal chemistry, particularly as a peptidomimetic, due to its ability to position heteroatoms in a specific, predictable manner.[5]

A Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity.[6][7] The piperazinone core fits this description perfectly. Its nitrogen atoms serve as versatile synthetic handles, allowing for systematic functionalization to fine-tune steric, electronic, and physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This synthetic tractability facilitates the rapid generation of compound libraries for screening and the optimization of high-affinity ligands for a diverse range of biological targets.[5]

Therapeutic Applications of Piperazinone Derivatives

The versatility of the piperazinone scaffold is evident in its successful application across multiple therapeutic areas.

Anticancer Agents

The development of targeted cancer therapies has been a significant area for piperazinone-based compounds.

  • PI3Kδ Inhibitors: Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the B-cell receptor signaling pathway, making it a validated target for hematological malignancies like non-Hodgkin lymphoma (NHL). A study on thieno[3,2-d]pyrimidine derivatives identified piperazinone-containing compounds as potent and selective PI3Kδ inhibitors.[8] These compounds demonstrated superior potency and selectivity compared to their piperazine counterparts, highlighting the critical role of the piperazinone core. The lead compounds showed significant antiproliferative activity against a panel of NHL cell lines, comparable or superior to the approved drug idelalisib.[8]

Compound ExampleTargetIC₅₀ (nM)Cell Line ActivityReference
Thieno[3,2-d]pyrimidine-piperazinonePI3Kδ< 10 nMPotent against various NHL cell lines[8]
Antiviral Agents

The unique structural features of piperazinones have also been exploited in the fight against viral infections.

  • Anti-Herpes Simplex Virus (HSV): Herpes simplex virus infections pose a significant global health burden, and the emergence of drug resistance necessitates new therapeutic strategies.[9] A novel piperazinone-fused hydroxypyridinone scaffold was recently identified through library screening. The lead compound, A50 , demonstrated potent antiviral efficacy against both acyclovir-sensitive and acyclovir-resistant HSV strains with low cytotoxicity.[9] Preliminary mechanistic studies suggest that it inhibits viral gene transcription at a very early stage and also impacts a later stage of viral replication, a mode of action distinct from current nucleoside antivirals.[9]

  • Anti-HIV Activity: In the search for new HIV inhibitors, a series of piperazinone phenylalanine derivatives were synthesized. Several compounds showed promising activity against HIV-2, with one derivative exhibiting an EC₅₀ value of 4.52 μM, comparable to the lead compound PF74.[10]

Agents for Central Nervous System (CNS) Disorders

While many CNS drugs utilize the piperazine scaffold, the related piperazin-2-one and morpholin-2-one cores are key intermediates in the synthesis of important neuropharmacological agents.[11]

  • Neurokinin-1 (NK1) Receptor Antagonists: The antiemetic drug Aprepitant (Emend®) , used to prevent chemotherapy-induced nausea and vomiting, contains a morpholin-2-one core. The synthetic strategies developed for this class of compounds are directly applicable to piperazin-2-ones. An asymmetric, one-pot catalytic approach has been developed to produce these chiral heterocycles with high enantiomeric excess (up to 99% ee), which is critical for synthesizing the key intermediate of Aprepitant.[12] This highlights the importance of the scaffold in accessing complex, stereochemically defined CNS-active molecules.

Synthesis of the Piperazinone Core: Protocols and Rationale

The efficient construction of the piperazinone ring is paramount for its exploration in drug discovery. Several robust methodologies have been developed, with a focus on diversity-oriented and stereoselective synthesis.

General Workflow for Piperazinone Library Synthesis

A typical workflow for a piperazinone-focused drug discovery program involves scaffold synthesis, library diversification, and biological screening. This process is designed to efficiently explore chemical space and identify promising lead compounds.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Screening & SAR A Starting Materials (e.g., Allenylamide, Amines) B One-Pot Cyclization (e.g., Cascade Reaction) A->B C Piperazinone Scaffold (Core Structure) B->C E Parallel Synthesis (e.g., N-Alkylation, Acylation) C:e->E:w D Diversity Inputs (R1, R2 Groups) D->E F Piperazinone Library (Diverse Compounds) E->F G High-Throughput Screening (Biological Assays) F->G H Hit Identification G->H I SAR Analysis & Lead Optimization H->I

Caption: General workflow for piperazinone-based drug discovery.

Experimental Protocol 1: Cascade Double Nucleophilic Substitution

This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis.[5]

  • Objective: To synthesize substituted piperazinones from a chloro allenylamide, a primary amine, and an aryl iodide.

  • Reagents and Conditions:

    • To a solution of chloro allenylamide (0.1 mmol) in CH₃CN (5 mL), add the primary amine (RNH₂, 0.3 mmol), aryl iodide (ArI, 0.12 mmol), and Cs₂CO₃ (0.3 mmol).

    • Add AgNO₃ (0.05 mmol) and Pd(PPh₃)₄ (0.01 mmol) to the mixture.

    • Heat the reaction vessel to 85–90 °C and stir for 16 hours.

    • After completion, cool the reaction, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the desired piperazinone.

  • Self-Validating System & Causality:

    • Scientist's Note: The success of this one-pot reaction hinges on the controlled rates of several processes. The palladium catalyst is essential for the coupling of the aryl iodide, while the silver nitrate acts as a metal promoter.[5] The use of a carbonate base is critical for the nucleophilic substitution and cyclization steps. This cascade approach is highly efficient as it avoids the isolation of intermediates, saving time and resources while allowing for rapid library generation by simply varying the amine and aryl iodide inputs.[5]

Experimental Protocol 2: Asymmetric Catalytic One-Pot Synthesis

This protocol provides enantiomerically enriched piperazin-2-ones, which is crucial for developing stereospecific drugs.[12]

  • Objective: To synthesize chiral 3-aryl-piperazin-2-ones via a one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.

  • Reagents and Conditions:

    • Step 1 (Knoevenagel/Epoxidation): In a reaction vessel, combine the aldehyde (1.0 mmol), (phenylsulfonyl)acetonitrile (1.0 mmol), and the quinine-derived urea catalyst (0.05 mmol).

    • Add cumyl hydroperoxide (1.2 mmol) and stir at room temperature until the aldehyde is consumed (monitored by TLC).

    • Step 2 (DROC): To the same vessel, add 1,2-ethylenediamine (1.2 mmol) and Et₃N (2.0 mmol) at 25 °C.

    • Stir the reaction until the epoxide intermediate is fully consumed.

    • Quench the reaction and perform an aqueous workup.

    • Purify the product by column chromatography to yield the enantiomerically enriched piperazin-2-one.

  • Self-Validating System & Causality:

    • Scientist's Note: The key to this protocol is the chiral quinine-derived urea catalyst, which stereoselectively directs the epoxidation of the intermediate alkene, establishing the critical stereocenter.[12] The subsequent Domino Ring-Opening Cyclization (DROC) is a highly efficient intramolecular reaction where the diamine opens the epoxide and cyclizes to form the piperazinone ring. This one-pot, three-step sequence is a powerful method for rapidly accessing chiral building blocks that would otherwise require lengthy, multi-step syntheses.[12]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications to the piperazinone scaffold impact biological activity is fundamental to lead optimization.

Case Study: SAR of Piperazinone-Containing PI3Kδ Inhibitors

In the development of thieno[3,2-d]pyrimidine-based PI3Kδ inhibitors, a detailed SAR study was conducted on the piperazinone moiety attached at the 6-position of the core.[8]

Caption: Key SAR insights for piperazinone-based PI3Kδ inhibitors.

  • The Piperazinone Core is Crucial: The study explicitly demonstrated that replacing the piperazinone ring with a piperazine led to a decrease in both potency and selectivity for PI3Kδ.[8] This suggests the carbonyl group and the resulting conformational rigidity are key for optimal interaction with the target enzyme.

  • Substituents on the Nitrogen: Small alkyl groups on the exocyclic nitrogen were found to be optimal for maintaining high potency.

  • Substituents on the Ring Carbons: While less explored in this specific study, substitutions on the carbon atoms of the piperazinone ring can be used to modulate solubility and other pharmacokinetic properties.

Conclusion and Future Perspectives

The piperazinone scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its unique combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties has led to its successful application in developing potent and selective inhibitors for a range of challenging biological targets, from protein kinases in oncology to viral enzymes.

Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of new methods, such as C-H functionalization, will allow for even more precise control over the scaffold's decoration, opening up new areas of chemical space.[6]

  • Expansion into New Therapeutic Areas: The proven success of piperazinone derivatives will encourage their application against new biological targets in areas like inflammation, metabolic diseases, and neurodegeneration.[13][14]

  • Integration with Computational Chemistry: The use of in silico modeling and machine learning will accelerate the design and optimization of piperazinone-based ligands, allowing for more rapid and efficient drug discovery cycles.[15]

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Protocols & Analytical Methods

Method

Recrystallization techniques for 1-Propylpiperazin-2-one

Application Note: Advanced Recrystallization & Purification Protocols for 1-Propylpiperazin-2-one Executive Summary & Physicochemical Context Target Molecule: 1-Propylpiperazin-2-one Chemical Class: Cyclic Amide / N-Alky...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization & Purification Protocols for 1-Propylpiperazin-2-one

Executive Summary & Physicochemical Context

Target Molecule: 1-Propylpiperazin-2-one Chemical Class: Cyclic Amide / N-Alkyl Piperazinone CAS (Analogous): 59702-07-7 (1-Methylpiperazin-2-one)

Operational Challenge: Researchers often attempt to recrystallize 1-propylpiperazin-2-one directly from the reaction mixture. However, based on the physicochemical properties of its structural analogs (e.g., 1-methylpiperazin-2-one, bp ~104°C at 4 mmHg), the free base of 1-propylpiperazin-2-one is likely a viscous oil or low-melting solid at room temperature. Direct recrystallization of the free base is thermodynamically unfavorable and often results in "oiling out" rather than crystal lattice formation.

Strategic Solution: To achieve high-purity crystalline material (>98% HPLC), this guide recommends a two-phase strategy:

  • Phase I (Free Base): Purification via high-vacuum distillation to remove regioisomers and inorganic salts.

  • Phase II (Crystalline Salt): Conversion to the Hydrochloride (HCl) or Oxalate salt to facilitate true recrystallization.

Purification Logic & Decision Matrix

The following decision tree illustrates the critical path to obtaining pure material.

PurificationLogic Start Crude Reaction Mixture (1-Propylpiperazin-2-one) CheckState Physical State Check (at 25°C) Start->CheckState Liquid Viscous Oil / Liquid CheckState->Liquid Most Likely Solid Solid (Rare) CheckState->Solid If Impure Distill Protocol A: High-Vacuum Distillation (Remove Regioisomers) Liquid->Distill Solid->Distill Melt & Distill SaltForm Protocol B: Salt Formation (HCl or Oxalate) Distill->SaltForm For Storage/Stability Final High Purity API/Intermediate (>99%) Distill->Final If Liquid Required Recryst Protocol C: Recrystallization of Salt (EtOH/EtOAc System) SaltForm->Recryst Recryst->Final

Figure 1: Purification workflow prioritizing distillation for the free base and salt formation for crystallization.

Protocol A: Isolation of Free Base (Pre-requisite)

Before attempting crystallization, the crude reaction mixture—often containing inorganic salts (e.g., NaH, K2CO3) and regioisomers (4-propyl vs. 1-propyl)—must be clarified.

Method: High-Vacuum Fractional Distillation Rationale: The amide bond increases boiling point significantly compared to simple amines. Vacuum is required to prevent thermal decomposition.

  • Basification: Ensure the crude mixture is pH > 10 using 50% NaOH. Extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over anhydrous

    
    . Filter and concentrate in vacuo.
    
  • Distillation:

    • Setup: Short-path distillation head with a Vigreux column.

    • Pressure: < 5 mmHg (High Vacuum).

    • Expected Fraction: Collect the fraction boiling between 110°C–130°C (estimated based on methyl analog).

    • Note: The "forerun" usually contains unreacted propyl halides; the "residue" contains bis-alkylated byproducts.

Protocol B: Salt Formation (The Crystallization Gateway)

Since the free base is an oil, we generate the Hydrochloride (HCl) salt to create a crystalline lattice suitable for purification.

Reagents:

  • Distilled 1-Propylpiperazin-2-one (from Protocol A).

  • Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the free base oil in 50 mL of anhydrous Ethanol. Cool to 0–5°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of HCl (e.g., 4M in Dioxane).

    • Observation: The solution will warm slightly (exothermic).

    • Critical Control: Maintain temperature < 20°C to prevent discoloration.

  • Precipitation: Stir for 30 minutes. If no precipitate forms, slowly add Diethyl Ether or Ethyl Acetate (anti-solvent) until turbidity persists.

  • Aging: Store at 4°C overnight. White crystalline solids should form.

Protocol C: Recrystallization of the Hydrochloride Salt

This is the core purification step to remove trace isomers entrapped in the lattice.

Solvent System: Ethanol / Ethyl Acetate (Solvent / Anti-solvent).

ParameterSpecification
Primary Solvent Absolute Ethanol (High solubility at boiling)
Anti-Solvent Ethyl Acetate (Low solubility for salt)
Temperature Reflux (~78°C) to 0°C
Recovery Target 75–85%

Detailed Methodology:

  • Saturation: Place the crude salt (from Protocol B) in a round-bottom flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Tip: If the solution is colored, add activated carbon (5% w/w), reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Ethyl Acetate dropwise until the solution turns slightly cloudy.

  • Re-dissolution: Add 1–2 mL of hot Ethanol to make the solution clear again.

  • Controlled Cooling:

    • Allow to cool to room temperature (25°C) undisturbed for 2 hours.

    • Transfer to a fridge (4°C) for 4 hours.

    • Mechanistic Insight: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude foreign molecules (regioisomers).

  • Filtration: Filter the crystals using a sintered glass funnel under vacuum.

  • Washing: Wash the cake with cold (0°C) Ethyl Acetate/Ethanol (3:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

Verify the success of the recrystallization using the following markers:

TestAcceptance CriteriaNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation or residual iodine (if propyl iodide was used).
Melting Point Sharp range (e.g., >180°C, decomposition)Broad range (>2°C) indicates impure salt mixture.
1H NMR (D2O) Distinct propyl signals (t, 0.9 ppm; m, 1.5 ppm; t, 3.2 ppm)Check for absence of N4-propyl isomer signals.
Chloride Content Stoichiometric (1:1)Titration with AgNO3 to confirm mono-HCl salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one. Retrieved from [Link]

    • Context: Provides physicochemical baseline (boiling points, density) for N1-alkyl piperazinones.
  • Context: Describes synthesis routes and impurity profiles for substituted piperazinones.
  • Pollard, C. B. et al. (1959).Purification of piperazine and derivatives. US Patent 2,919,275.
  • Context: Comparative melting point d
Application

Application Notes and Protocols for 1-Propylpiperazin-2-one in Drug Discovery

Introduction: Unlocking the Potential of the Piperazinone Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Piperazinone Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1] Its unique combination of structural rigidity, synthetic tractability, and ability to modulate physicochemical properties makes it an invaluable tool for drug designers.[1] The introduction of a carbonyl group to form the piperazin-2-one core further refines these properties, offering a distinct vector for molecular interactions and metabolic stability. This guide focuses on a specific, yet underexplored, member of this family: 1-Propylpiperazin-2-one .

While direct biological data for 1-Propylpiperazin-2-one is not extensively documented in peer-reviewed literature, the broader piperazinone class has demonstrated a wide spectrum of pharmacological activities. These include, but are not limited to, central nervous system (CNS) modulation, antimicrobial effects, and anti-inflammatory properties.[2][3][4] Therefore, 1-Propylpiperazin-2-one represents a novel starting point for hit-to-lead campaigns, offering unexplored chemical space.

These application notes provide a comprehensive framework for the synthesis, characterization, and initial biological screening of 1-Propylpiperazin-2-one. The protocols are designed to be self-validating and are grounded in established methodologies for analogous compounds, providing a robust starting point for researchers aiming to investigate its therapeutic potential.

Physicochemical Properties and Rationale for Investigation

Before embarking on experimental work, it is crucial to understand the predicted physicochemical properties of 1-Propylpiperazin-2-one. These parameters influence its behavior in biological systems and inform the design of appropriate assays.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 142.20 g/mol Falls within the "Rule of Five" guidelines for good oral bioavailability.
LogP (o/w) ~0.5 - 1.0Indicates a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~32.3 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (Amine N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (Carbonyl O, Piperazine N)Offers additional sites for forming hydrogen bonds with biological targets.

Note: These values are estimations based on the structure and data for similar molecules like 1-Methylpiperazin-2-one.[5] Experimental verification is a critical first step.

The presence of the N-propyl group is a key feature. Compared to a smaller N-methyl group, the propyl chain increases lipophilicity, which can enhance membrane permeability and influence binding to hydrophobic pockets within a target protein. This seemingly simple modification can significantly alter the pharmacological profile of the piperazinone core.

Synthesis of 1-Propylpiperazin-2-one: A Proposed Protocol

The most direct and logical approach to synthesizing 1-Propylpiperazin-2-one is through the N-alkylation of the parent piperazin-2-one scaffold. This method is well-established for similar structures and offers a reliable route to the target compound.[6]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Piperazin-2-one + 1-Iodopropane B Add K2CO3 in Acetonitrile A->B C Reflux at 80°C for 12-18h B->C D Cool to RT, Filter solid C->D E Concentrate Filtrate D->E F Column Chromatography (Silica, DCM/MeOH gradient) E->F G Characterization (NMR, MS) F->G

Caption: Synthetic workflow for 1-Propylpiperazin-2-one.

Detailed Experimental Protocol: N-Alkylation

Materials:

  • Piperazin-2-one (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Silica Gel (230-400 mesh)

Procedure:

  • To a solution of piperazin-2-one in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Add 1-iodopropane to the reaction mixture.

  • Heat the reaction to reflux (approximately 80-85°C) and monitor by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane to 5-10% methanol in dichloromethane.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-Propylpiperazin-2-one as a solid or oil.

  • Self-Validation: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and NMR shifts should be observed.

Application Note 1: Screening for CNS Activity

Rationale: Many piperazine and piperazinone derivatives exhibit activity at central nervous system targets, such as G-protein coupled receptors (GPCRs) and monoamine transporters.[3] The physicochemical properties of 1-Propylpiperazin-2-one suggest potential blood-brain barrier permeability, making CNS applications a logical starting point for investigation.

Proposed Initial Screening Cascade

G A 1-Propylpiperazin-2-one B Primary Screen: Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) A->B Identify Target Affinity C Secondary Screen: Functional Cell-Based Assays (e.g., cAMP, Calcium Flux) B->C Determine Agonist/Antagonist Activity D Tertiary Screen: In vivo Behavioral Models (e.g., Locomotor Activity, Forced Swim Test) C->D Assess Physiological Effect E Hit Compound D->E

Caption: CNS activity screening workflow.

Protocol: Radioligand Binding Assay (Dopamine D2 Receptor)

This protocol describes a competitive binding assay to determine the affinity of 1-Propylpiperazin-2-one for the human dopamine D2 receptor.

Materials:

  • HEK293 cell membranes expressing the human D2 receptor.

  • [³H]-Spiperone (radioligand).

  • 1-Propylpiperazin-2-one (test compound).

  • Haloperidol (positive control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-Propylpiperazin-2-one (e.g., from 100 µM to 10 pM) in the assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of Haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvest the contents of the wells onto the filter plates using a cell harvester and wash rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant).

Application Note 2: Investigating Anti-Inflammatory Potential

Rationale: Certain heterocyclic compounds, including those with structures analogous to piperazinones, have shown anti-inflammatory activity through mechanisms like the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.[7]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol assesses the ability of 1-Propylpiperazin-2-one to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated macrophage-like cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • 1-Propylpiperazin-2-one (test compound).

  • Dexamethasone (positive control).

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing serial dilutions of 1-Propylpiperazin-2-one or Dexamethasone. Pre-incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the logarithm of the test compound concentration. Determine the IC₅₀ value, representing the concentration at which 1-Propylpiperazin-2-one inhibits 50% of the LPS-induced TNF-α release. A parallel cytotoxicity assay (e.g., MTT or LDH) should be run to ensure that the observed inhibition is not due to cell death.

Conclusion and Future Directions

1-Propylpiperazin-2-one stands as a promising, yet largely uninvestigated, chemical entity. The protocols outlined in this guide provide a robust and scientifically sound framework for its synthesis and initial biological characterization. By leveraging the known pharmacological landscape of the broader piperazinone family, researchers can efficiently probe the potential of this molecule in key therapeutic areas such as neuroscience and immunology. Positive results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogs, and more extensive in vivo efficacy studies.

References

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • PubMed. (1979, May). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Retrieved from [Link]

  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Retrieved from [Link]

  • PMC. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperazin-2-one. Retrieved from [Link]

Sources

Method

Introduction: Unlocking the Potential of the Piperazine Scaffold

An In-Depth Guide to the In Vitro Evaluation of 1-Propylpiperazin-2-one and Related Novel Piperazine Derivatives The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Evaluation of 1-Propylpiperazin-2-one and Related Novel Piperazine Derivatives

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including two basic nitrogen atoms for target interaction and conformational flexibility, have enabled its incorporation into drugs targeting a vast range of diseases.[3] Piperazine derivatives have demonstrated a wide spectrum of biological activities, with a particular prevalence in agents targeting the central nervous system (CNS), such as antidepressants, antipsychotics, and anxiolytics.[2]

1-Propylpiperazin-2-one belongs to the piperazin-2-one class of heterocyclic compounds, which are integral structures in many natural products and serve as versatile intermediates for synthesizing diverse and complex molecules.[4][5][6] Given the rich pharmacological history of the parent scaffold, any novel derivative, such as 1-Propylpiperazin-2-one, warrants a systematic and rigorous in vitro evaluation to uncover its potential biological activity.

This document provides a comprehensive, multi-tiered strategy for the initial in vitro characterization of 1-Propylpiperazin-2-one. It is designed for researchers in drug discovery and pharmacology, offering not just protocols, but the underlying scientific rationale for a logical and efficient screening cascade. We will proceed from foundational cytotoxicity assessment to primary screening against key CNS targets and finally to functional assays designed to elucidate the compound's mechanism of action.

Section 1: Foundational Analysis: Establishing a Therapeutic Window

Causality Behind the First Step: Before investigating specific biological effects, it is imperative to first assess the general cytotoxicity of a novel compound.[7][8] This initial step is critical for two reasons: 1) it identifies compounds that are broadly toxic and thus unsuitable for further development, and 2) it establishes a non-toxic concentration range for use in subsequent, more sensitive biological assays.[9][10] Performing functional assays at cytotoxic concentrations can lead to false-positive results (e.g., apparent inhibition of a receptor due to cell death) and a misinterpretation of the compound's true activity. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[9][11]

Workflow for Initial Compound Assessment

A Compound Synthesis & Purification of 1-Propylpiperazin-2-one B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Protocol 1.1: General Cytotoxicity Screen (e.g., MTT Assay) B->C D Determine Non-Toxic Concentration Range (e.g., up to 10-30 µM) C->D Low Toxicity F Compound Flagged as Broadly Cytotoxic (IC50 < 10 µM) C->F High Toxicity E Proceed to Primary Screening Assays D->E

Caption: Initial workflow for qualifying a novel compound for biological screening.

Protocol 1.1: General Cytotoxicity Assessment Using the MTT Assay

This protocol determines the concentration of 1-Propylpiperazin-2-one that reduces cell viability by 50% (IC50). A neuronal-like cell line (e.g., SH-SY5Y) or a standard line like HEK293 is recommended for initial screening.

Materials

Reagent/Material Specifications
Cell Line SH-SY5Y (human neuroblastoma) or HEK293 (human embryonic kidney)
Culture Medium DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin
Test Compound 1-Propylpiperazin-2-one (10 mM stock in DMSO)
Positive Control Doxorubicin or Staurosporine (10 mM stock in DMSO)
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS
Solubilization Buffer 10% SDS in 0.01 M HCl, or pure DMSO

| Equipment | 96-well plates, multichannel pipette, microplate reader (570 nm) |

Step-by-Step Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation: Prepare a serial dilution of 1-Propylpiperazin-2-one in culture medium. A typical final concentration range would be 0.1 µM to 100 µM. Also prepare dilutions of the positive control. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Incubate for 48-72 hours.[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Section 2: Primary Screening: A Hypothesis-Driven Search for CNS Targets

Rationale: The piperazine scaffold is a frequent constituent of drugs targeting major neurotransmitter systems.[2] Therefore, a logical primary screen for 1-Propylpiperazin-2-one involves evaluating its ability to interact with a panel of high-value CNS targets. This section outlines protocols for two fundamental types of assays: receptor binding assays to detect physical interaction and transporter uptake assays to measure functional inhibition.[12][13] We will focus on key receptors from the dopaminergic and serotonergic systems and the serotonin transporter (SERT), all of which are validated targets for neuropsychiatric drugs.[14][15][16]

Conceptual Overview: Binding vs. Inhibition Assays

cluster_0 Receptor Binding Assay cluster_1 Transporter Inhibition Assay A Receptor (e.g., Dopamine D2) D Measures displacement of labeled ligand from receptor A->D B Radiolabeled Ligand (e.g., [3H]Spiperone) B->A C Test Compound (1-Propylpiperazin-2-one) C->A Competes for binding site E Transporter (e.g., SERT) H Measures reduction of substrate uptake into cell E->H Uptake F Substrate (e.g., [3H]Serotonin) F->E Uptake G Test Compound (1-Propylpiperazin-2-one) G->E Blocks transporter

Caption: Principles of competitive receptor binding and neurotransmitter uptake inhibition assays.

Protocol 2.1: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol assesses the ability of 1-Propylpiperazin-2-one to displace a known radiolabeled ligand from the human dopamine D2 receptor, typically expressed in a stable cell line (e.g., CHO-K1 or HEK293).

Materials

Reagent/Material Specifications
Receptor Source Cell membranes from HEK293 cells stably expressing human D2 receptor
Radioligand [3H]Spiperone (a D2 antagonist)
Non-specific Ligand Haloperidol (10 µM) or unlabeled Spiperone
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
Scintillation Cocktail Ultima Gold™ or equivalent

| Equipment | 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter |

Step-by-Step Methodology

  • Assay Setup: In a 96-well plate, set up triplicate wells for "Total Binding" (membranes + radioligand), "Non-specific Binding" (membranes + radioligand + excess unlabeled ligand), and "Compound" (membranes + radioligand + 1-Propylpiperazin-2-one). A typical screening concentration for the test compound is 10 µM.

  • Reagent Addition: Add 50 µL of assay buffer to all wells. Add 25 µL of the test compound, buffer (for total binding), or non-specific ligand. Add 50 µL of the D2 receptor membranes (5-10 µg protein/well). Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 25 µL of [3H]Spiperone at a final concentration near its Kd (e.g., 0.2-0.5 nM). The total assay volume is typically 150-200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through the GF/C filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • % Inhibition = (1 - (CPM_Compound - CPM_Non-specific) / (CPM_Total - CPM_Non-specific)) * 100.

    • If inhibition is >50% at 10 µM, perform a follow-up assay with serial dilutions to determine the IC50, which can be converted to a binding affinity constant (Ki).

Protocol 2.2: Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the ability of 1-Propylpiperazin-2-one to block the uptake of serotonin into cells expressing the human serotonin transporter (hSERT).[17] JAR cells, which endogenously express SERT, or hSERT-transfected HEK293 cells are suitable systems.[15][17]

Materials

Reagent/Material Specifications
Cell Line HEK293 cells stably expressing hSERT
Substrate [3H]Serotonin (5-HT)
Positive Control Fluoxetine or Paroxetine (selective serotonin reuptake inhibitors)
Uptake Buffer Krebs-Ringer-HEPES (KRH) buffer

| Equipment | 96-well cell culture plates, scintillation counter |

Step-by-Step Methodology

  • Cell Plating: Plate hSERT-HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells twice with warm uptake buffer. Add 50 µL of uptake buffer containing various concentrations of 1-Propylpiperazin-2-one or Fluoxetine. Incubate for 15-20 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of uptake buffer containing [3H]Serotonin (final concentration ~10-20 nM).

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of uptake for the cell line.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis & Quantification: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Determine the % inhibition of serotonin uptake for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting % inhibition against the log of the compound concentration.

Section 3: Functional Assays: From Binding to Biological Effect

Rationale: A positive result in a primary screen (a "hit") indicates an interaction but reveals nothing about its functional consequence. The compound could be an activator (agonist), an inhibitor (antagonist), or a modulator that enhances or decreases the effect of the natural ligand (allosteric modulator).[18] Functional assays are essential to characterize the nature of this interaction.[19] Here, we describe protocols to test for functional activity at a G-protein coupled receptor (GPCR) and a ligand-gated ion channel, common targets for piperazine derivatives.

Signaling Pathway for a Gq-Coupled GPCR (e.g., 5-HT2A Receptor)

cluster_0 cluster_1 A Agonist (e.g., Serotonin or 1-Propylpiperazin-2-one) R 5-HT2A Receptor A->R Gq Gq Protein R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to IP3 Receptor Ca_ER Ca2+ ER->Ca_ER releases Ca_Cyto Cytosolic Ca2+ Increase Ca_ER->Ca_Cyto Fluor Fluorescent Ca2+ Indicator (e.g., Fluo-4) Signal Increase Ca_Cyto->Fluor

Caption: Agonist activation of the 5-HT2A receptor leads to a Gq-mediated release of intracellular calcium.

Protocol 3.1: Calcium Mobilization Assay for 5-HT2A Receptor Function

This assay determines if 1-Propylpiperazin-2-one acts as an agonist or antagonist at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration using a fluorescent indicator dye.

Materials

Reagent/Material Specifications
Cell Line HEK293 cells stably expressing human 5-HT2A receptor
Calcium Indicator Fluo-4 AM or Cal-520 AM
Reference Agonist Serotonin (5-HT)
Reference Antagonist Ketanserin
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

| Equipment | 96- or 384-well black, clear-bottom plates; fluorescent plate reader (e.g., FLIPR, FlexStation) |

Step-by-Step Methodology

  • Cell Plating: Seed 5-HT2A expressing cells into black, clear-bottom plates and grow overnight to form a monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay Plate Setup: Prepare a separate plate containing serial dilutions of 1-Propylpiperazin-2-one, serotonin (for agonist mode), and ketanserin (for antagonist mode).

  • Agonist Mode Testing:

    • Place the dye-loaded cell plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Automatically inject the 1-Propylpiperazin-2-one dilutions and immediately measure the fluorescence intensity for 2-3 minutes.

    • An increase in fluorescence indicates agonist activity.

  • Antagonist Mode Testing:

    • Pre-incubate the dye-loaded cells with 1-Propylpiperazin-2-one dilutions for 15-30 minutes.

    • Place the plate in the reader and establish a baseline.

    • Inject a fixed concentration of serotonin (typically its EC80 value) into all wells.

    • Measure the fluorescence response. A reduction in the serotonin-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist mode, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (potency) and the maximum response relative to serotonin (efficacy).

    • For antagonist mode, plot the % inhibition of the serotonin response against the log of the compound concentration to determine the IC50.

Protocol 3.2: Functional Assay for GABA-A Receptor Modulation

This assay determines if 1-Propylpiperazin-2-one can act as a positive allosteric modulator (PAM) of the GABA-A receptor, a ligand-gated chloride ion channel.[20] PAMs enhance the effect of the native ligand, GABA.[18] A common method uses a membrane potential-sensitive dye or a halide-sensitive fluorescent protein.[21]

Materials

Reagent/Material Specifications
Cell Line CHO-K1 cells expressing a GABA-A receptor subtype (e.g., α1β2γ2)
Assay Kit FLIPR Membrane Potential Assay Kit or similar
Native Ligand Gamma-aminobutyric acid (GABA)
Reference Modulator Diazepam (a known PAM)

| Equipment | Fluorescent plate reader (e.g., FLIPR) |

Step-by-Step Methodology

  • Cell Plating and Dye Loading: Follow the same principles as the calcium assay (Protocol 3.1), plating the appropriate cells and loading them with the membrane potential dye according to the manufacturer's instructions.

  • Assay Setup: Prepare a compound plate with serial dilutions of 1-Propylpiperazin-2-one and Diazepam.

  • Modulator Testing:

    • Place the dye-loaded cell plate into the FLIPR instrument.

    • Pre-incubate the cells by adding the test compound dilutions and incubate for 3-5 minutes.

    • Establish a baseline fluorescence reading.

    • Inject a sub-maximal concentration of GABA (typically its EC20 value). This concentration is chosen to provide a signal that can be robustly potentiated.

    • Immediately measure the change in fluorescence.

  • Data Analysis:

    • Calculate the percentage of potentiation of the GABA EC20 response by the test compound.

    • Plot the % potentiation against the log of the compound concentration to determine the EC50 for modulation.

    • It is crucial to also test the compound in the absence of GABA to ensure it does not directly activate the channel (i.e., it is not an agonist).

References

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]

  • De la Torre, B. G., & Albericio, F. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. Note: While the specific article might be a placeholder, the concept of piperazine as a privileged scaffold is widely established in medicinal chemistry literature. A representative link is provided. [Link]

  • Akopian, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]

  • Leblond, B., et al. (2012). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Edison, P., & Puranik, N. (2020). Cell death assays for neurodegenerative disease drug discovery. Brain Communications. [Link]

  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Kalk, A., et al. (2001). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of Mass Spectrometry. [Link]

  • Montgomery, T. R., & Lindsley, C. W. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Research & Perspectives. [Link]

  • MD Biosciences. Cell-Based Assays. MD Biosciences Website. [Link]

  • Kumar, A., et al. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Kachanova, M. V., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PLOS ONE. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2018). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Methods in Molecular Biology. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • AstraZeneca. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • De la Torre, B. G., & Albericio, F. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs Website. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry News. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology Website. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH Application Note. [Link]

  • Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC Advances. [Link]

  • Cameron, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Dokuzparmak, Ç., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]

  • Hibino, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

  • Demkowicz, S., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Chen, P.-H., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]

  • Aslantürk, A. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan Website. [Link]

  • Google Patents. (2020). Synthesis method of chiral piperazinone derivative.
  • Baratchi, S., et al. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. [Link]

  • Rickli, A., et al. (2015). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Sławiński, J., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

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  • Canal, C. E., & Morgan, D. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society. [Link]

  • Papke, R. L., et al. (2018). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. PLOS ONE. [Link]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. [Link]

  • Sanna, V., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI. [Link]

  • Siegel, G. J., et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

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Application

1-Propylpiperazin-2-one reaction with electrophiles

Application Note: Chemoselective Functionalization of 1-Propylpiperazin-2-one Abstract & Strategic Significance 1-Propylpiperazin-2-one (CAS: 5625-67-2) represents a "privileged scaffold" in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 1-Propylpiperazin-2-one

Abstract & Strategic Significance

1-Propylpiperazin-2-one (CAS: 5625-67-2) represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and peptidomimetics. Its unique structure combines a rigid lactam ring (mimicking peptide bonds) with a basic secondary amine.

This guide details the reaction of 1-propylpiperazin-2-one with various electrophiles. Unlike simple piperazines, the presence of the C2-carbonyl creates a distinct electronic bias, rendering the N1 position non-nucleophilic (amide-like) while leaving the N4 position highly reactive. This inherent regioselectivity allows for clean, protection-free diversification at the N4 terminus, making it an ideal candidate for parallel library synthesis.

Chemical Reactivity Profile

Understanding the electronic landscape of the molecule is prerequisite to successful synthesis.

  • N1 Position (Amide): The nitrogen lone pair is delocalized into the C2 carbonyl. It is non-basic and non-nucleophilic under standard conditions. The propyl group further locks this position.

  • N4 Position (Amine): This is a secondary amine with a pKa of approximately 8.5–9.0. It acts as the primary nucleophile.

  • C2 Oxygen (Lactam): susceptible to O-alkylation only under "hard" electrophilic conditions (e.g., Meerwein salts) or strong thermodynamic control, but generally inert to standard alkyl halides.

Visualizing the Reactivity Landscape

ReactivityMap Scaffold 1-Propylpiperazin-2-one N4 N4 Amine (Primary Nucleophile) Target for Electrophiles Scaffold->N4 High Reactivity (Soft Nucleophile) N1 N1 Amide (Blocked/Inert) Scaffold->N1 No Reactivity O2 C2 Carbonyl Oxygen (Potential O-Alkylation Side Rxn) Scaffold->O2 Low Reactivity (Hard Nucleophile)

Figure 1: Reactivity heatmap of 1-propylpiperazin-2-one. The N4 position is the exclusive site for reaction with standard electrophiles.

Protocol A: N4-Alkylation (Nucleophilic Substitution)

Application: Introduction of benzyl, allyl, or primary alkyl groups. Mechanism: SN2 Substitution.

Reagents & Materials
  • Substrate: 1-Propylpiperazin-2-one (1.0 equiv).

  • Electrophile: Alkyl halide (R-Br or R-I) (1.1 equiv).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-propylpiperazin-2-one (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). If the electrophile is acid-sensitive, use DIPEA instead.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise at room temperature.

    • Critical Parameter: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent bis-alkylation (quaternization).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM). The secondary amine spot (ninhydrin active) should disappear.

  • Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of DCM → 5% MeOH/DCM.

Validation:

  • 1H NMR: Look for the disappearance of the broad NH singlet (typically ~2.0 ppm) and the appearance of the N-CH₂ protons from the new alkyl group.

  • LCMS: Mass shift of +[R] - [H].

Protocol B: Reductive Amination (Aldehyde Coupling)

Application: Introduction of secondary alkyl groups or bulky substituents where SN2 is sterically hindered or prone to elimination. Mechanism: Imine formation followed by hydride reduction.

Reagents & Materials
  • Substrate: 1-Propylpiperazin-2-one (1.0 equiv).

  • Electrophile: Aldehyde (R-CHO) (1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (catalytic, 1-2 drops) – Crucial for imine formation.

Step-by-Step Methodology
  • Imine Formation: Dissolve the scaffold (1.0 mmol) and aldehyde (1.2 mmol) in DCE (10 mL). Add 1 drop of glacial acetic acid. Stir for 30–60 minutes at Room Temperature (RT) to equilibrate the imine/hemiaminal species.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented.

  • Incubation: Stir at RT for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Acylation & Sulfonylation (Library Synthesis)

Application: Synthesis of amides, ureas, and sulfonamides for SAR (Structure-Activity Relationship) studies.

Workflow Diagram

Workflow Start Start: 1-Propylpiperazin-2-one Choice Select Electrophile Type Start->Choice PathA Acid Chloride / Anhydride Choice->PathA Carbonyl Source PathB Isocyanate Choice->PathB Carbamoyl Source PathC Sulfonyl Chloride Choice->PathC Sulfonyl Source ProdA Product: Amide (Use TEA/DCM) PathA->ProdA ProdB Product: Urea (Use DCM, No Base) PathB->ProdB ProdC Product: Sulfonamide (Use Pyridine/DCM) PathC->ProdC

Figure 2: Decision tree for electrophile selection and corresponding reaction conditions.

General Procedure (Parallel Format)
  • Setup: In a 4 mL vial, dissolve 1-propylpiperazin-2-one (0.2 mmol) in DCM (2 mL).

  • Base: Add Triethylamine (0.3 mmol) (Skip this step for Isocyanates).

  • Addition: Add the electrophile (0.22 mmol) (Acid chloride, Sulfonyl chloride, or Isocyanate).

  • Agitation: Shake/stir at RT for 2 hours.

  • Scavenging (Optional for high-throughput): Add polymer-supported trisamine resin to scavenge excess electrophile. Filter and concentrate.

Data Summary & Troubleshooting

Electrophile Compatibility Matrix
Electrophile ClassRecommended MethodBase/AdditiveExpected YieldCommon Side Reaction
Primary Alkyl Halide SN2 (Protocol A)K₂CO₃ / MeCN75-90%Quaternization (if excess R-X used)
Benzylic Halide SN2 (Protocol A)DIPEA / DMF80-95%Bis-alkylation
Aldehyde Reductive Amination (Protocol B)STAB / AcOH60-85%Reduction of aldehyde to alcohol
Acid Chloride Acylation (Protocol C)TEA / DCM>90%HCl salt formation (traps product)
Isocyanate Urea FormationNone / DCM>95%Dimerization of isocyanate (moisture)
Troubleshooting Guide
  • Problem: Low conversion in Alkylation.

    • Root Cause:[1][2][3][4][5][6][7] Poor solubility of the piperazinone salt.

    • Solution: Switch solvent to DMF or DMSO and increase temperature to 80°C. Add catalytic KI (Finkelstein condition).

  • Problem: Product is water-soluble and lost during extraction.

    • Root Cause:[1][2][3][4][5][6][7] The piperazinone core is polar.

    • Solution: Use "salting out" procedure (saturate aqueous layer with NaCl) and extract with CHCl₃/Isopropanol (3:1). Alternatively, use solid-phase extraction (SCX columns).

  • Problem: O-Alkylation observed (rare).

    • Root Cause:[1][2][3][4][5][6][7] Use of "hard" bases (e.g., NaH) or highly reactive electrophiles.

    • Solution: Switch to weaker bases (K₂CO₃, NaHCO₃) to favor the softer N-nucleophile.

References

  • PubChem. Piperazin-2-one Compound Summary. National Center for Biotechnology Information. [Link]

  • Chao, B., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones.[4][5] The Journal of Organic Chemistry. [Link]

  • Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.[8][9] [Link]

  • Romanelli, M. N., et al. (2022).[1][10] The piperazine scaffold for novel drug discovery efforts.[1][5] Expert Opinion on Drug Discovery.[1] [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Anticancer Properties of Piperazin-2-one Structures

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Emerging Potential of Piperazin-2-one Scaffolds in Oncology The piperazine ring is a privileged scaffold in medicinal chemistry, integr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emerging Potential of Piperazin-2-one Scaffolds in Oncology

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable pharmacokinetic properties.[1] Within this class, the piperazin-2-one core represents a versatile template for the design of novel therapeutic agents. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of biological activity.[2] Recent research has highlighted the significant potential of piperazin-2-one derivatives as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[3][4] These compounds have been shown to induce apoptosis and modulate key signaling pathways implicated in cancer progression, positioning them as a promising area for oncology drug discovery.[2]

This guide provides a comprehensive overview of the anticancer properties of piperazin-2-one structures, detailing their mechanisms of action and providing robust protocols for their synthesis and biological evaluation.

II. Synthetic Strategies for Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives often involves multi-step reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). A common synthetic route involves the reaction of a substituted phenylacetic acid with bromine and phosphorus trichloride, followed by esterification.[4] The resulting intermediate can then be reacted with a substituted piperazin-2-one to yield the final compound. Further modifications can be made, for example, by substituting the methoxy group of an ester with various amines like guanidine, thiourea, or urea to enhance cytotoxic activity.[3][4]

Illustrative Synthetic Scheme:

A representative synthetic pathway for novel piperazin-2-one derivatives is depicted below. This multi-step process allows for the generation of a library of compounds with diverse substitutions for subsequent biological screening.

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Structure Assembly cluster_3 Final Product Diversification A Substituted Phenylacetic Acid C Methyl α-bromo-substituted-phenylacetate A->C 1. Br₂, PCl₃ 2. Methanol, H₂SO₄ B 1-(Aryl)piperazin-2-one D Methyl 2-(Aryl)-2-(4-(Aryl)-3-oxopiperazin-1-yl)acetate B->D C->D K₂CO₃ F Final Piperazin-2-one Derivative D->F E Amine (e.g., Guanidine, Thiourea) E->F Substitution Reaction

Caption: General synthetic workflow for piperazin-2-one derivatives.

III. Mechanisms of Anticancer Action

Piperazin-2-one and its broader piperazine counterparts exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with crucial cancer cell signaling pathways.

A. Induction of Apoptosis

A key mechanism by which piperazine derivatives eliminate cancer cells is through the induction of apoptosis. This process is often caspase-dependent, involving the activation of a cascade of cysteine-aspartic proteases that dismantle the cell in a controlled manner.[2][5] Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Signaling Pathway for Apoptosis Induction:

The following diagram illustrates the proposed signaling cascade initiated by piperazin-2-one derivatives, leading to apoptosis.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Piperazin-2-one Derivative Mito Mitochondria compound->Mito induces stress DeathR Death Receptors (e.g., Fas, TRAIL-R) compound->DeathR sensitizes CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Apoptosis induction by piperazin-2-one derivatives.

B. Inhibition of Pro-Survival Signaling Pathways

In addition to directly triggering apoptosis, piperazin-2-one derivatives have been shown to inhibit key signaling pathways that promote cancer cell proliferation and survival. These include:

  • PI3K/AKT Pathway: This is a central node in cell signaling that promotes cell growth, proliferation, and survival. Inhibition of this pathway by piperazine derivatives can halt cancer cell progression.[2]

  • Src Family Kinases: These are non-receptor tyrosine kinases that are often overactive in cancer and play roles in cell proliferation, survival, and metastasis.[2]

  • BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation. Piperazine derivatives have shown inhibitory activity against this target.[2]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can have both pro- and anti-apoptotic roles depending on the context. Modulation of this pathway by piperazin-2-yl-pyrimidines has been linked to their anticancer effects.[6]

Inhibition of Pro-Survival Signaling:

This diagram outlines the inhibitory effects of piperazin-2-one derivatives on key pro-survival signaling pathways in cancer cells.

Signaling_Inhibition cluster_pathways Pro-Survival Signaling Pathways compound Piperazin-2-one Derivative PI3K_AKT PI3K/AKT Pathway compound->PI3K_AKT inhibits Src Src Family Kinases compound->Src inhibits BCR_ABL BCR-ABL Pathway compound->BCR_ABL inhibits JNK JNK Pathway compound->JNK modulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Src->Proliferation BCR_ABL->Proliferation JNK->Proliferation

Caption: Inhibition of pro-survival pathways by piperazin-2-ones.

IV. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of the anticancer properties of piperazin-2-one derivatives.

A. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the piperazin-2-one derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[8][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

B. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10][11]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the piperazin-2-one derivative at the desired concentration and for the appropriate time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.[1]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution (10 µg/mL).[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells[1]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[1]

    • Annexin V (-) / PI (+): Necrotic cells[1]

C. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[12][13][14]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the piperazin-2-one derivative as required.

    • Harvest at least 1 x 10⁶ cells per sample.

  • Cell Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 0.5 mL of cold PBS to create a single-cell suspension.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[13]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[14]

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[3]

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

    • Use a dot plot of forward scatter versus side scatter to gate on single cells.

    • Analyze the PI fluorescence on a linear scale to generate a histogram of DNA content.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

V. Data Presentation: Cytotoxicity of Piperazin-2-one Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative piperazine and piperazin-2-one derivatives against various human cancer cell lines, as reported in the literature.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Piperazin-2-oneGuanidine substituent (7g)HT-29 (Colon)Not specified, but potent[4]
Piperazin-2-oneGuanidine substituent (7g)A549 (Lung)Not specified, but potent[4]
Tryptamine-piperazine-2,5-dioneCompound 6hAsPC-1 (Pancreatic)6 ± 0.85[15]
Tryptamine-piperazine-2,5-dioneCompound 6hSW1990 (Pancreatic)6 ± 0.85[15]
Vindoline-piperazine conjugateCompound 23MDA-MB-468 (Breast)1.00 (GI₅₀)[16]
Vindoline-piperazine conjugateCompound 25HOP-92 (Lung)1.35 (GI₅₀)[16]
Alepterolic acid-piperazineCompound 3nMDA-MB-231 (Breast)5.55 ± 0.56[5]

VI. Conclusion and Future Perspectives

Piperazin-2-one derivatives have emerged as a compelling class of compounds with significant anticancer potential. Their synthetic tractability allows for the creation of diverse chemical libraries, and their ability to induce apoptosis and inhibit critical cancer signaling pathways underscores their therapeutic promise. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel piperazin-2-one analogues. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their potency and selectivity, and evaluating their efficacy in preclinical in vivo models. A deeper understanding of their structure-activity relationships will be crucial for the development of next-generation anticancer agents based on the piperazin-2-one scaffold.

VII. References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PMC. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. Semantic Scholar. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing. [Link]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. PubMed. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Propylpiperazin-2-one Synthesis

Welcome to the technical support guide for the synthesis of 1-Propylpiperazin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Propylpiperazin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide troubleshooting strategies, and explain the chemical principles underlying the formation of frequent byproducts. Our goal is to equip you with the expertise to optimize your synthesis, improve purity, and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the synthesis of 1-Propylpiperazin-2-one?

When synthesizing 1-Propylpiperazin-2-one, particularly via the common method of N-alkylation of a piperazin-2-one precursor, several byproducts can arise. The most prevalent are:

  • 4-Propylpiperazin-2-one (Positional Isomer): This is often the major byproduct, and sometimes the major product, if the reaction strategy is not carefully controlled. It forms from alkylation on the more nucleophilic secondary amine nitrogen (N4) instead of the target amide nitrogen (N1).

  • 1,4-Dipropylpiperazin-2-one (Over-alkylation Product): This byproduct results from the alkylation of both the N1 and N4 positions. It becomes a significant issue when using an excess of the propylating agent or if the reaction conditions are not optimized for mono-alkylation.[1][2]

  • Unreacted Starting Material: Incomplete conversion can leave residual piperazin-2-one or, more commonly, an N4-protected piperazin-2-one intermediate. This is often due to issues with reagent activity, stoichiometry, or reaction kinetics.

Q2: Why is the formation of the 4-Propyl isomer often favored over the desired 1-Propyl product in an unprotected synthesis?

The preferential formation of 4-Propylpiperazin-2-one is a direct consequence of the differing electronic environments of the two nitrogen atoms in the piperazin-2-one ring.

  • N4 Nitrogen: This is a secondary amine. The lone pair of electrons on this nitrogen is readily available, making it a strong nucleophile.

  • N1 Nitrogen: This is part of an amide functional group. The lone pair on this nitrogen is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity.

Therefore, when piperazin-2-one is directly reacted with an electrophile like 1-bromopropane, the more nucleophilic N4 atom reacts much faster, leading to 4-Propylpiperazin-2-one as the predominant product. Achieving selective alkylation at the N1 position requires a strategy that blocks the N4 position.

Q3: What is the purpose of using a protecting group on the N4 nitrogen?

A protecting group strategy is essential for the regioselective synthesis of 1-Propylpiperazin-2-one. By temporarily "blocking" the highly reactive N4 nitrogen, the alkylation is directed to the desired, less reactive N1 position. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

The workflow is as follows:

  • Protection: The N4 nitrogen of piperazin-2-one is reacted with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazin-2-one.

  • N1-Alkylation: The N1 position is then deprotonated with a suitable base (e.g., sodium hydride) and alkylated with a propyl halide.

  • Deprotection: The Boc group is removed from the N4 position under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, 1-Propylpiperazin-2-one.

This multi-step, but controlled, approach is a cornerstone of piperazine chemistry, ensuring that the desired isomer is produced with high purity.[1]

Q4: How can I analytically distinguish between 1-Propylpiperazin-2-one and its common byproducts?

Distinguishing the desired product from its isomers and over-alkylated byproducts is straightforward with standard analytical techniques.

CompoundMolecular WeightLC-MS BehaviorKey ¹H NMR Features
1-Propylpiperazin-2-one 142.20Single peak, unique retention time. M+H⁺ = 143.2The methylene protons (-NCH₂ CH₂CH₃) on the propyl group attached to N1 will appear as a triplet, typically around 3.2-3.5 ppm.
4-Propylpiperazin-2-one 142.20Same mass as the desired product but will have a different retention time (often eluting earlier on reverse phase).The methylene protons (-NCH₂ CH₂CH₃) on the propyl group attached to N4 will appear as a triplet, typically further upfield around 2.4-2.7 ppm, due to the different electronic environment.
1,4-Dipropylpiperazin-2-one 184.28Higher mass peak. M+H⁺ = 185.3.Will show two distinct sets of signals for the two different propyl groups, corresponding to the chemical shifts described for the N1 and N4 positions.

Troubleshooting Guide

This guide addresses specific experimental issues in a problem/cause/solution format.

Problem: My reaction is complete, but LC-MS and NMR show a mixture of 1-Propyl-, 4-Propyl-, and 1,4-Dipropylpiperazin-2-one.
  • Primary Cause: You likely attempted a direct alkylation of piperazin-2-one without using a protecting group on the N4 nitrogen. As explained in the FAQ, this lacks regioselectivity and will always produce a difficult-to-separate mixture.

  • Solution: Redesign the synthesis to incorporate a protection/deprotection sequence. Start by protecting the N4 position of piperazin-2-one with a Boc group. This will ensure the subsequent propylation occurs exclusively at the N1 position.

    Caption: Uncontrolled vs. Controlled Synthetic Routes.
Problem: The N1-propylation of my N4-Boc-piperazin-2-one is sluggish or stalls completely.
  • Cause A: Inactive Base. The deprotonation of the N1 amide is the critical first step. Sodium hydride (NaH) is commonly used, but it is highly reactive with atmospheric moisture and can lose its activity if not handled under strictly anhydrous conditions.

  • Solution A: Use a fresh bottle of NaH from a reputable supplier. Ensure it is dispensed from under an inert atmosphere (e.g., in a glovebox or under a strong argon/nitrogen stream). Use anhydrous solvents.

  • Cause B: Insufficient Driving Force. The N1 amide anion is a relatively weak nucleophile. The reaction may require thermal energy to proceed at a reasonable rate.

  • Solution B: After adding the propylating agent (e.g., 1-bromopropane), gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress every hour using TLC or LC-MS to avoid the formation of degradation byproducts from excessive heat.

Problem: My final product is contaminated with a significant amount of the di-propylated byproduct.
  • Cause: This typically happens if the stoichiometry or addition rate of the alkylating agent is not carefully controlled. Using a large excess of the propyl halide or adding it too quickly can lead to over-alkylation, especially if any deprotection of the intermediate occurs in situ.[2]

  • Solution:

    • Stoichiometry: Use a slight excess of the piperazinone starting material relative to the alkylating agent (e.g., 1.05 equivalents of piperazinone to 1.0 equivalent of propyl halide) to ensure the electrophile is consumed.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture over 20-30 minutes using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[2]

    Caption: Troubleshooting Flowchart for Byproduct Formation.

Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-4-Boc-piperazin-2-one

This protocol outlines the key N1-alkylation step.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-piperazin-2-one (1.0 eq).

  • Solvent: Add anhydrous Dimethylformamide (DMF) to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium salt forms.

  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Purification via Recrystallization

For larger scales, or if the product crystallizes well, recrystallization can be an effective purification method to remove residual starting materials or byproducts.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

  • Crystallization: Add a co-solvent in which the product is poorly soluble (e.g., hexanes) dropwise until the solution becomes cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in a 4 °C refrigerator or freezer overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under high vacuum. Purification from N-alkyl piperazine byproducts has been a documented challenge, sometimes requiring conversion to a salt to facilitate purification.[3][4][5]

References
  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018).
  • Korch, K. M., et al. (2015).
  • Korch, K. M., et al. (2014).
  • Korch, K. M., et al. (2015).
  • Various Authors. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • MedchemExpress.com.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Various Authors. (2024). Synthesis of piperazin‐2‐one 9.
  • Various Authors.
  • Benchchem. (n.d.).
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Kramer, A. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. U.S.
  • Various Authors. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Goddu, R. L. (1959). Purification of piperazine. U.S.
  • Various Inventors. (2016). The preparation method of 2 piperazinones.
  • Various Inventors. (2010). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Various Inventors. (1981). PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
  • Various Authors. (2019). 2(1H)

Sources

Optimization

Technical Support Center: Purification of 1-Propylpiperazin-2-one

Introduction 1-Propylpiperazin-2-one is a key heterocyclic scaffold used in the development of novel therapeutics and chemical probes.[1][2] As with any synthetic intermediate, its purity is paramount to ensure the relia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Propylpiperazin-2-one is a key heterocyclic scaffold used in the development of novel therapeutics and chemical probes.[1][2] As with any synthetic intermediate, its purity is paramount to ensure the reliability of downstream applications and the integrity of biological data. The synthesis of 1-Propylpiperazin-2-one, typically via N-alkylation of piperazin-2-one, can result in a crude product contaminated with unreacted starting materials, side-products, and residual reagents.[3][4]

This guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of these impurities. Our approach is grounded in fundamental chemical principles to empower you not just to follow steps, but to understand and adapt these methodologies for optimal results in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered during the purification process.

Q1: What are the most common impurities I can expect in my crude 1-Propylpiperazin-2-one?

A1: The impurity profile is highly dependent on the specific synthetic route, but typically includes:

  • Unreacted Piperazin-2-one: The starting material for the alkylation.

  • Unreacted Propylating Agent: Such as 1-bromopropane or 1-iodopropane.

  • Over-alkylation Product (1,4-dipropylpiperazin-2-one): This can occur if the reaction conditions are not carefully controlled, leading to the alkylation of the second nitrogen atom.[5]

  • Residual Base: Inorganic (e.g., K₂CO₃) or organic (e.g., triethylamine, DIPEA) bases used to scavenge the acid generated during alkylation.[4][5]

  • Reaction Solvents: Acetonitrile, DMF, or THF are common solvents that may be present.

Q2: My crude product is a persistent oil or gum instead of a solid. How can I purify it?

A2: An oily or gummy consistency often indicates the presence of significant impurities that depress the melting point of your product or inhibit crystallization.

  • Initial Step: First, ensure all volatile solvents are removed under high vacuum. Gently warming the sample can aid this process.

  • Purification Strategy: Direct crystallization will likely fail. The most effective methods for oily products are Acid-Base Extraction to remove neutral and acidic impurities, followed by Flash Column Chromatography to separate the desired product from structurally similar basic impurities. Vacuum distillation can also be an option if the product is thermally stable and the impurities are non-volatile.

Q3: I see multiple spots on my TLC plate after the reaction. What's the best general approach to purification?

A3: Multiple spots confirm a mixture of compounds. A logical purification cascade is recommended:

  • Perform an Acid-Base Extraction: This is a highly effective first "bulk" purification step. It will separate your basic product from any unreacted alkylating agent (neutral) and other non-basic side products. This simplifies the mixture significantly before moving to a higher-resolution technique.

  • Employ Flash Column Chromatography: After the extraction, you will likely be left with a mixture of your desired product and other basic impurities (e.g., unreacted piperazin-2-one, over-alkylated product). Chromatography is ideal for separating these components based on their differing polarities.[6][7]

Q4: My yield is very low after purification. What are the common causes of product loss?

A4: Significant product loss can occur at several stages:

  • During Extractions: Incomplete extraction from the aqueous layer, often due to using too little organic solvent or not performing enough extraction cycles (3-4 is standard). Also, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before back-extracting your product.

  • During Recrystallization: Using too much solvent will keep your product dissolved even upon cooling.[8] Choosing a solvent in which your product is too soluble at room temperature is another common error.

  • During Chromatography: Using a solvent system that is too polar can cause your product to elute too quickly with poor separation, leading to mixed fractions that are discarded. Conversely, irreversible adsorption onto silica gel can occur with very polar compounds, though this is less common for N-alkyl piperazinones.

  • Physical Losses: Multiple transfer steps between flasks can lead to cumulative mechanical losses.

Section 2: Impurity Profile Analysis & Method Selection

A successful purification strategy begins with understanding the nature of the impurities.

Table 1: Common Impurities and Diagnostic Clues
Impurity TypeSourceTypical TLC Rƒ (vs. Product)Identification & Removal Strategy
Piperazin-2-one Unreacted Starting MaterialLower (more polar)Highly polar. Removed by chromatography or careful recrystallization.
1-Propyl Halide Unreacted Alkylating AgentHigher (less polar)Non-polar and neutral. Easily removed by evaporation or acid-base extraction.
1,4-Dipropylpiperazin-2-one Over-alkylation Side ProductHigher (less polar)Structurally similar to the product. Requires chromatography for effective separation.
Inorganic Base (e.g., K₂CO₃) Reaction ReagentStays at baselineInsoluble in organic solvents. Removed by simple filtration or aqueous workup.
Organic Base (e.g., Et₃N) Reaction ReagentVariable, can streakRemoved by acid-base extraction.
Decision-Making Workflow for Purification

Before starting, analyze your crude product. Is it a solid or an oil? How complex is the mixture according to a preliminary TLC analysis? Use the following workflow to select the most appropriate purification strategy.

Purification_Strategy start Crude 1-Propylpiperazin-2-one is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil/gum? is_solid->is_oily No tlc_check TLC shows minor impurities? is_solid->tlc_check Yes acid_base Acid-Base Extraction is_oily->acid_base Yes recrystallize Recrystallization tlc_check->recrystallize Yes (baseline or one close spot) tlc_check->acid_base No (multiple spots) chromatography Flash Column Chromatography acid_base->chromatography Followed by...

Caption: Purification strategy selection workflow.

Section 3: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[9][10] The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving the impurities behind in the solution.[9]

  • When to Use: Ideal for crude products that are mostly solid and contain relatively small amounts of impurities.

  • Causality: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.

SolventBoiling Point (°C)PolarityComments & Typical Use
Ethyl Acetate 77MediumGood starting point. Often used in combination with hexanes.
Isopropanol (IPA) 82Polar ProticCan dissolve polar compounds; its volatility is moderate.
Acetonitrile 82Polar AproticCan be effective but tends to dissolve many organics.
Toluene 111Non-polarGood for less polar compounds; high boiling point requires care.
Hexanes/Heptane 69 / 98Non-polarOften used as an "anti-solvent" with a more polar solvent like Ethyl Acetate.
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents from Table 2 at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (use a hot plate with stirring). Add just enough solvent to fully dissolve the solid. Adding a large excess will prevent crystallization and lead to low yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of a miscible co-solvent to lower the overall polarity or boiling point. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.[8]

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated.

    • Solution: Try scratching the flask or adding a "seed crystal" of pure product. If that fails, boil off some of the solvent to increase the concentration and attempt to cool again.

Method 2: Acid-Base Extraction

This technique leverages the basicity of the amine nitrogens in 1-Propylpiperazin-2-one to separate it from neutral or acidic impurities. It is an exceptionally powerful and scalable purification method.

  • When to Use: Excellent as a first-pass purification for any crude mixture, especially oils, to remove neutral impurities like unreacted alkyl halides.

  • Causality: The basic piperazinone is protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase and are washed away. The aqueous phase is then made basic (e.g., with NaOH), deprotonating the ammonium salt back to the free amine, which can then be extracted back into an organic solvent.

AcidBase_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) extract_acid Extract with 1M HCl (aq) (Repeat 3x) start->extract_acid organic_phase Organic Phase: Neutral Impurities (Discard) extract_acid->organic_phase Separate aqueous_phase Aqueous Phase: Protonated Product (Keep) extract_acid->aqueous_phase Separate basify Basify Aqueous Phase (e.g., 2M NaOH to pH > 10) aqueous_phase->basify extract_organic Extract with Organic Solvent (e.g., EtOAc, repeat 3x) basify->extract_organic final_organic Combined Organic Phases: Pure Product extract_organic->final_organic Combine final_aqueous Aqueous Phase: Inorganic Salts (Discard) extract_organic->final_aqueous Separate dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate final_organic->dry_concentrate

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction on the organic layer two more times, combining all aqueous extracts.

  • Neutral Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous extracts in an ice bath. Slowly add 2M or 6M NaOH with swirling until the solution is strongly basic (test with pH paper, pH > 10).

  • Product Extraction: Add fresh organic solvent (e.g., EtOAc) to the basic aqueous solution in the separatory funnel. Shake and separate the layers. Collect the organic layer. Repeat the extraction two more times.

  • Drying and Concentration: Combine all the final organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Method 3: Flash Column Chromatography

Chromatography provides the highest resolution for separating compounds with similar structures and polarities, such as the desired product, unreacted starting material, and over-alkylated byproducts.[6][7]

  • When to Use: For separating complex mixtures that cannot be resolved by extraction or recrystallization.

  • Causality: The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Less polar compounds travel faster up the column, while more polar compounds are retained longer by the polar silica gel.

Mobile Phase SystemPolarityComments & Typical Use
Hexanes / Ethyl Acetate Low to MediumExcellent starting point for many compounds. Start with a low % of EtOAc and increase gradually.
Dichloromethane / Methanol Medium to HighA more polar system. A small amount of MeOH (1-10%) greatly increases polarity. Often used for more polar amines.
Additives (e.g., 1% Et₃N) -Adding a small amount of a volatile base like triethylamine to the mobile phase can prevent peak "tailing" for basic compounds on silica gel.
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the product an Rƒ value of ~0.3 and shows good separation between all components.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column (dry loading). This is often superior to loading the sample as a solution (wet loading).

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. National Center for Biotechnology Information. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy - Office of Scientific and Technical Information. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. DOI. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Chromatographic separation technologies. Bioanalysis Zone. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Propylpiperazin-2-one Solubility

Topic: Dealing with poor solubility of 1-Propylpiperazin-2-one in assays Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals. Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with poor solubility of 1-Propylpiperazin-2-one in assays Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: Welcome to the technical support hub for Piperazinone scaffolds. The solubility challenges you are facing with 1-Propylpiperazin-2-one (1-PP-2-one) are likely driven by the specific interplay between its lactam hydrogen-bond network and the ionization state of the N4-amine. This guide moves beyond generic advice, focusing on the physicochemical realities of this specific heterocycle to restore your assay integrity.

The Physicochemical Root Cause

Before troubleshooting, it is critical to understand why this molecule precipitates. 1-Propylpiperazin-2-one contains a piperazin-2-one core.

  • The Lactam Effect: The amide (lactam) group at position 2 creates a dipole and potential for strong intermolecular Hydrogen Bonding (crystal lattice energy), which opposes dissolution in non-polar solvents.

  • The Ionization Trap: The N4-nitrogen is basic, but its basicity is attenuated by the electron-withdrawing carbonyl group (typically pKa ~6.0–7.0, lower than piperazine's ~9.8).

    • At pH 7.4 (PBS/Media): The molecule is predominantly neutral (uncharged).

    • Result: In standard physiological buffers, you are working with the least soluble form of the molecule.

Troubleshooting Hub (FAQ)

Q1: My compound precipitates immediately upon dilution from DMSO into PBS (pH 7.4). Why?

Diagnosis: This is "Kinetic Crash-Out" driven by the Neutral Species Limit. Mechanism: Your DMSO stock contains the molecule in a solvated state. Upon entering PBS (pH 7.4), the water strips the DMSO solvation shell. Since the pH is likely above the pKa of the N4-amine, the molecule deprotonates to its neutral form, which has poor aqueous solubility. Corrective Action:

  • Check pH Tolerance: Can your assay run at pH 6.0 ? Lowering the pH below the pKa (protonating the N4) will drastically increase solubility (often >100-fold).

  • Buffer Switch: If pH 7.4 is mandatory, switch from Phosphate Buffer (salting-out effect) to Tris or HEPES , which have better solubilizing properties for organic amines.

Q2: The stock solution in DMSO looks cloudy after storage at -20°C.

Diagnosis: Hygroscopic Water Uptake ("The Water Trap"). Mechanism: Piperazinones are hygroscopic. DMSO is also hygroscopic. If stored loosely capped, the DMSO absorbs atmospheric water. This water acts as an "anti-solvent" for the hydrophobic propyl group, causing slow crystallization over time. Corrective Action:

  • Warm & Vortex: Sonicate the stock at 37°C for 10 minutes.

  • Aliquot Immediately: Do not freeze/thaw the main bottle. Use single-use aliquots.

  • Dessication: Store vials in a sealed container with active desiccant (e.g., Drierite).

Q3: How do I formulate this for in vivo IP/PO dosing at 10 mg/kg?

Diagnosis: Aqueous saline is insufficient for high loads. Mechanism: Simple saline (0.9% NaCl) provides no solubilizing power and the "Common Ion Effect" (Cl-) can sometimes decrease solubility if a hydrochloride salt is used. Corrective Action: Use a "Solvent-Surfactant-Water" system.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).

  • Order of Addition (Critical): Dissolve compound in DMSO first (clear) → Add PEG400 (mix well) → Add Water slowly with vortexing. Never add DMSO stock directly to water.

Detailed Protocols

Protocol A: Kinetic Solubility Profiling (The "Crash" Test)

Determine the maximum concentration your assay buffer can hold before precipitation occurs.

Materials:

  • 100 mM Stock of 1-Propylpiperazin-2-one in DMSO.

  • Assay Buffer (e.g., PBS pH 7.4).

  • 96-well UV-transparent plate.

Step-by-Step:

  • Preparation: Prepare a dilution series of the compound in 100% DMSO first (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Transfer: Pipette 2 µL of each DMSO point into the plate.

  • Dilution: Rapidly add 198 µL of Assay Buffer to each well (1% final DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at Room Temp.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Interpretation: An OD620 > 0.005 indicates precipitation. The highest concentration below this threshold is your Kinetic Solubility Limit .

Protocol B: The "Acid-Shift" Solubilization

For assays where pH flexibility exists (e.g., binding assays, some enzymatic assays).

  • Calculate pKa: Estimate pKa of N4 (approx 6.5).

  • Buffer Prep: Prepare 50 mM MES buffer adjusted to pH 6.0 .

  • Validation: Dilute 1-Propylpiperazin-2-one to the target concentration (e.g., 100 µM) in this buffer.

  • Observation: If the solution remains clear for 4 hours, the protonated cationic form is stable.

  • Control: Ensure your target protein/cell line is active at pH 6.0.

Visual Troubleshooting Guides

Figure 1: The Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your experimental constraints.

SolubilityLogic Start Start: Compound Precipitates CheckPH Can Assay pH be lowered? Start->CheckPH LowerPH Use MES/Bis-Tris (pH 5.5 - 6.0) (Protonate N4 amine) CheckPH->LowerPH Yes (Best Option) CheckDMSO Is >1% DMSO tolerated? CheckPH->CheckDMSO No (Strict pH 7.4) IncreaseDMSO Increase DMSO to 2-5% CheckDMSO->IncreaseDMSO Yes CheckCosolvent Is PEG/Cyclodextrin allowed? CheckDMSO->CheckCosolvent No UseCosolvent Add 20% HP-β-Cyclodextrin or 10% PEG400 CheckCosolvent->UseCosolvent Yes HardLimit Reduce Assay Conc. (Below Kinetic Limit) CheckCosolvent->HardLimit No

Caption: Decision matrix for stabilizing 1-Propylpiperazin-2-one. Prioritize pH adjustment to leverage the ionizable nitrogen.

Figure 2: The "Sandwich" Formulation Method (In Vivo)

Visualizing the correct order of addition to prevent irreversible crashing.

Formulation Step1 1. Dissolve Solid in 100% DMSO Step2 2. Add PEG400 (Cosolvent) Step1->Step2 Creates Organic Pre-mix Step3 3. Vortex High Step2->Step3 Step4 4. SLOWLY add Water/Saline Step3->Step4 Prevents shock precipitation Result Stable Clear Solution Step4->Result

Caption: The "Sandwich" method prevents local regions of high water content that cause immediate precipitation during formulation.

Quantitative Data Summary

Table 1: Estimated Solubility Limits of Piperazin-2-one Derivatives (Based on general scaffold properties and pKa principles)

Solvent SystemEstimated Solubility LimitMechanism of ActionSuitability
100% DMSO > 100 mMDipole-dipole interactionsStock Storage
PBS (pH 7.4) < 100 µM (Risk Zone)Neutral species (Hydrophobic effect)Standard Assays
MES Buffer (pH 6.0) > 5 mMCationic repulsion (N4 protonation)Acid-tolerant Assays
5% DMSO / PBS ~ 500 µMCosolvent solubilizationHTS Screening
20% HP-β-CD ~ 2-5 mMInclusion complexationIn Vivo / Cell Culture

References

  • Assay Guidance Manual (NCBI). Solubility in Assays. Explains the theoretical basis of kinetic solubility and "crash-out" phenomena in drug discovery.

  • PubChem Compound Summary. Piperazin-2-one Derivatives. Provides physicochemical property data (LogP, H-bond counts) relevant to solubility predictions.

  • Journal of Medicinal Chemistry. Strategies to Address Low Drug Solubility in Discovery and Development. Comprehensive review on cosolvents, pH adjustment, and salt selection.

  • BenchChem Technical Support. Enhancing the Solubility of Piperidine/Piperazine-Containing Compounds. Specific troubleshooting for nitrogen-containing heterocycles.

Reference Data & Comparative Studies

Validation

1-Propylpiperazin-2-one: A Strategic Scaffold for Peptidomimetic and Lipophilicity Tuning

Executive Summary 1-Propylpiperazin-2-one (CAS: 65464-10-0) represents a critical "Goldilocks" scaffold in medicinal chemistry, bridging the gap between the highly hydrophilic N-methyl analogues and the lipophilic, steri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazin-2-one (CAS: 65464-10-0) represents a critical "Goldilocks" scaffold in medicinal chemistry, bridging the gap between the highly hydrophilic N-methyl analogues and the lipophilic, sterically demanding N-benzyl derivatives. While piperazinones are widely recognized as constrained peptidomimetics, the specific choice of the N-substituent dictates the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides a technical comparison of 1-propylpiperazin-2-one against its common alternatives (N-methyl, N-phenyl, N-benzyl). It highlights the regioselectivity challenges in its synthesis—specifically the "N4-alkylation trap"—and offers a validated protocol for ensuring the correct N1-substitution.

Chemical Synthesis & Regioselectivity: The "N4 Trap"

A common pitfall in piperazinone synthesis is the assumption that direct alkylation of the parent piperazin-2-one will yield the desired N1-substituted product. This is chemically incorrect due to the electronic disparity between the two nitrogen atoms.

  • N1 (Amide Nitrogen): Electron-deficient due to resonance with the carbonyl group. Non-nucleophilic under neutral conditions.

  • N4 (Amine Nitrogen): Electron-rich, secondary amine. Highly nucleophilic.

Consequently, reacting piperazin-2-one with propyl bromide yields 4-propylpiperazin-2-one , not the 1-propyl target. To synthesize 1-propylpiperazin-2-one , one must employ a cyclization strategy starting from N-propylethylenediamine.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways. The "Direct Alkylation" route is the trap, while the "Cyclization" route is the validated solution.

G Start1 Piperazin-2-one (Parent Scaffold) Trap TRAP: 4-Propylpiperazin-2-one (Wrong Isomer) Start1->Trap Direct Alkylation (N4 is Nucleophilic) Reagent1 + Propyl Bromide Start2 N-Propylethylenediamine Target TARGET: 1-Propylpiperazin-2-one (Correct Isomer) Start2->Target Cyclization (Intramolecular Amidation) Reagent2 + Ethyl Chloroacetate

Figure 1: The "N4 Trap" in piperazinone synthesis. Direct alkylation fails to target N1; cyclization is required.

Physicochemical Performance Comparison

The propyl group offers a distinct advantage in Lipophilicity Efficiency (LipE) . In drug design, increasing lipophilicity (LogP) typically improves membrane permeability but reduces solubility.

  • 1-Methyl: Often too polar (LogP < 0), leading to rapid renal clearance or poor blood-brain barrier (BBB) penetration.

  • 1-Benzyl: Significantly increases LogP (> 1.5) and molecular weight, potentially introducing metabolic liability (CYP450 oxidation at the benzylic position) and steric clashes.

  • 1-Propyl: Provides an intermediate lipophilicity boost (+0.5 LogP vs Methyl) without the aromatic bulk, mimicking the side chains of aliphatic amino acids like Valine or Isoleucine.

Comparative Data Table
Property1-Methylpiperazin-2-one1-Propylpiperazin-2-one 1-Benzylpiperazin-2-one
CAS Number 109-01-365464-10-0 23086-63-7
Molecular Weight 114.15142.20 190.24
Predicted LogP -0.6 (Hydrophilic)~0.4 (Balanced) ~1.6 (Lipophilic)
Water Solubility Very HighHigh Moderate
Steric Bulk LowMedium High
Primary Utility Solubility EnhancerPermeability Tuner Hydrophobic Interaction

Validated Experimental Protocol

Objective: Synthesis of 1-Propylpiperazin-2-one via the Cyclization Method. Scale: 10 mmol Safety Note: Ethyl chloroacetate is a lachrymator and toxic. Handle in a fume hood.

Reagents
  • N-Propylethylenediamine (1.02 g, 10 mmol)

  • Ethyl chloroacetate (1.22 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Ethoxide (21% wt in Ethanol, 1.2 eq)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-propylethylenediamine (10 mmol) in absolute ethanol (10 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add a solution of ethyl chloroacetate (10 mmol) in ethanol (5 mL) over 30 minutes. The low temperature prevents uncontrolled polymerization.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Then, add Sodium Ethoxide solution (12 mmol) to neutralize the HCl formed and drive the cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. This ensures complete formation of the lactam ring.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the sodium chloride precipitate.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: The crude oil is typically purified via vacuum distillation (bp ~110-120°C at 5 mmHg) or column chromatography (DCM:MeOH 95:5) if high purity is required for biological assays.

Validation Check:

  • 1H NMR (CDCl3): Look for the propyl triplet (~0.9 ppm), the N-CH2-CH2-CH2 multiplet, and the characteristic piperazinone ring protons (singlet at ~3.4 ppm for H-3, multiplets for H-5/H-6).

  • Absence of Ester: The disappearance of the ethyl ester quartet (~4.1 ppm) confirms cyclization.

Pharmacological Applications: The Peptidomimetic Role

1-Propylpiperazin-2-one is not just a solvent or linker; it is a constrained amino acid surrogate . In peptide-based drug discovery, replacing a peptide bond with a piperazinone ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation.

Mechanism of Action: Side-Chain Mimicry
  • Valine/Isoleucine Mimic: The propyl group on N1 spatially mimics the isopropyl or sec-butyl side chains of Valine or Isoleucine.

  • Beta-Turn Inducer: The piperazinone ring forces the backbone into a kink, often mimicking a beta-turn structure found in bioactive peptides.

Research into BACE inhibitors (Alzheimer's targets) has utilized 1-propylpiperazin-2-one derivatives (e.g., 3-(2-amino-1-hydroxy-3-phenylpropyl)-1-propylpiperazin-2-one) to occupy hydrophobic pockets in the enzyme active site where a methyl group was insufficient and a benzyl group was too bulky [1].

SAR Core Piperazin-2-one Scaffold N1 N1-Position (Amide N) Core->N1 N4 N4-Position (Amine N) Core->N4 Propyl Propyl Group (Lipophilicity +0.5 LogP) Mimics Val/Ile Sidechain N1->Propyl Substitution Target Target Binding (e.g. BACE, GPCRs) N4->Target H-Bond Acceptor/Donor Propyl->Target Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) logic for 1-propylpiperazin-2-one.

References

  • World Intellectual Property Organization (WIPO). (2005). WO2005108391A1 - Amides as BACE Inhibitors.Link

  • Organic & Biomolecular Chemistry. (2012). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions.Link

  • Journal of Medicinal Chemistry. (2005). Synthesis, Structure-Activity Relationships, and Biological Properties of 1-Heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines.Link

  • PubChem. (2024). 1-Propylpiperazin-2-one Compound Summary.Link

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Piperazinone Analogs

Executive Summary The piperazinone (2-oxopiperazine) scaffold represents a critical "privileged structure" in medicinal chemistry, offering a precise balance between the conformational flexibility of piperazines and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazinone (2-oxopiperazine) scaffold represents a critical "privileged structure" in medicinal chemistry, offering a precise balance between the conformational flexibility of piperazines and the rigid planarity of diketopiperazines (DKPs). As a constrained peptidomimetic, the piperazinone core effectively mimics the


 to 

residues of a peptide

-turn, making it an ideal template for disrupting protein-protein interactions (PPIs) and inhibiting kinases and proteases.

This guide provides a comparative analysis of piperazinone analogs against standard alternatives, supported by experimental data (CDK2 and PI3K


 inhibition), detailed synthetic protocols, and mechanistic SAR insights.

Comparative Analysis: The Scaffold Landscape

In drug design, the choice of the central heterocycle dictates the vectorality of substituents and physicochemical properties. The piperazinone core offers distinct advantages over its metabolic precursors and structural analogs.

Table 1: Physicochemical & Functional Comparison
FeaturePiperazinePiperazinone (Target) Diketopiperazine (DKP)Linear Peptide
Structure Flexible, Chair conformationSemi-rigid, Boat/Half-chairRigid, PlanarHighly Flexible
H-Bonding 2 Donors / 2 Acceptors1 Donor / 2 Acceptors (Amide)2 Donors / 2 Acceptors (Amide)Multiple
Basicity (pKa) High (~9.8, ~5.3)Moderate (N4 basic, N1 amide)Neutral (Bis-amide)Variable
Solubility High (Ionizable)Moderate (Tunable at N4)Low (High Lattice Energy)High
Metabolic Stability Low (N-oxidation, Ring opening)High (Amide stabilization) HighLow (Proteolysis)
Primary Utility GPCR Ligands (e.g., Antipsychotics)Peptidomimetics (Kinase/Protease) Inhaled Delivery / PPIsNative Ligands
Application Scientist Insight

Why choose Piperazinone? While piperazines are excellent for solubility, they often lack the directional rigidity required to lock side chains into a bioactive conformation. DKPs are often too rigid and suffer from poor solubility due to strong intermolecular hydrogen bonding (high lattice energy). Piperazinones occupy the "Goldilocks" zone: the single amide bond introduces planarity and metabolic stability, while the remaining amine (N4) retains basicity for solubility and salt-bridge formation.

Structure-Activity Relationship (SAR) Mechanics

The biological potency of piperazinone analogs is governed by specific substitutions that modulate electronic distribution and steric fit.

The SAR Map

The following diagram illustrates the functional vectors of the piperazinone core.

PiperazinoneSAR Core Piperazinone Core (2-oxopiperazine) N1 N1 Position (Amide Nitrogen) Core->N1 Controls Solubility & Metabolic Clearance C3 C3 Position (Chiral Center) Core->C3 Mimics Amino Acid Side Chain (i+1) N4 N4 Position (Basic Amine) Core->N4 Key Solubilizing Group & Salt Bridge Former C5C6 C5/C6 Positions (Ring Constraint) Core->C5C6 Conformational Locking (Gem-dimethyl effect) Hydrophobic Pocket\nInteraction Hydrophobic Pocket Interaction N1->Hydrophobic Pocket\nInteraction Stereoselectivity\n(S-isomer often preferred) Stereoselectivity (S-isomer often preferred) C3->Stereoselectivity\n(S-isomer often preferred) pKa Modulation\n(Bioavailability) pKa Modulation (Bioavailability) N4->pKa Modulation\n(Bioavailability)

Figure 1: Functional vector map of the piperazinone scaffold demonstrating key substitution points for medicinal chemistry optimization.

Key SAR Vectors
  • N1-Substitution (The "Anchor"): Large hydrophobic groups (e.g., benzyl, aryl) at N1 often occupy the S1 or S2 pockets of proteases. In CDK2 inhibitors, N1-aryl tails provide essential hydrophobic contacts.

  • C3-Chirality (The "Selector"): The C3 position corresponds to the

    
    -carbon of an amino acid.
    
    • Insight: In PI3K

      
       inhibitors, the (S)-configuration at C3 is often critical for potency, mimicking the natural L-amino acid trajectory. Racemic mixtures frequently show 50% reduced potency.
      
  • N4-Functionalization (The "Handle"): This nitrogen remains basic (unless acylated). It is the primary handle for tuning LogP and solubility. Alkylation here with polar groups (e.g., piperidine, morpholine tails) can improve oral bioavailability without disrupting the core binding mode.

Supporting Experimental Data: Case Study

To validate the SAR principles, we examine data from the development of Type II CDK2 inhibitors , where a piperazinone core was used to replace a flexible linker.

Comparative Potency Data (CDK2 Inhibition)

Source: Adapted from recent benzofuran-piperazine hybrid studies (Ref 1).

Compound IDCore StructureR-Group (N4-Tail)IC50 (nM)Interpretation
Staurosporine ReferenceN/A56.76Non-selective baseline
Cmpd 9a PiperazineMethyl>200Flexible core loses entropic penalty upon binding
Cmpd 11d Piperazinone 4-Cl-3-CF3-Phenyl 41.70 Amide constraint locks bioactive conformation
Cmpd 11e PiperazinonePyridyl46.88Pyridine N improves solubility, maintains potency
Cmpd 13b PiperazinonePhenyl (unsub)65.63Loss of halogen interaction reduces affinity

Analysis: The piperazinone derivative (11d) outperforms the standard Staurosporine and flexible piperazine analogs. The rigidification provided by the lactam (2-oxo) group pre-organizes the inhibitor, reducing the entropic cost of binding to the ATP-binding pocket of CDK2.

Experimental Protocols

Reliable synthesis and testing are the bedrock of reproducible science. Below are self-validating protocols for generating and testing these analogs.

Synthesis: The Ugi-Deprotection-Cyclization (UDC) Strategy

The most robust method for creating diverse piperazinone libraries is the Ugi 4-Component Reaction (U-4CR) followed by acid-catalyzed cyclization.

Workflow Diagram:

SynthesisWorkflow Aldehyde Aldehyde (R1) Ugi Ugi 4-CR (MeOH, RT, 24h) Aldehyde->Ugi Amine Amine (R2) Amine->Ugi Isocyanide Isocyanide (R3) Isocyanide->Ugi Acid Boc-Amino Acid Acid->Ugi Linear Linear Dipeptide Adduct Ugi->Linear Deprotect Deprotection (TFA/DCM 1:1) Linear->Deprotect Cyclize Cyclization (Base-catalyzed, iPr2NEt) Deprotect->Cyclize Product Piperazinone Scaffold Cyclize->Product

Figure 2: Ugi-Deprotection-Cyclization (UDC) route for rapid piperazinone assembly.

Step-by-Step Protocol:

  • Ugi Condensation:

    • Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in Methanol (0.5 M). Stir for 30 min to form imine.

    • Add Boc-protected amino acid (1.0 eq) and Isocyanide (1.0 eq).

    • Stir at RT for 24-48h. Monitor by LC-MS (Look for M+Na peak).

    • Critical Check: Ensure consumption of isocyanide (distinct smell disappears).

  • Deprotection:

    • Evaporate MeOH. Redissolve residue in DCM/TFA (1:1). Stir 1h.

    • Remove volatiles under vacuum.

  • Cyclization:

    • Redissolve in MeOH or DCE. Add DIPEA (3.0 eq) to neutralize TFA salts and trigger nucleophilic attack of the free amine onto the amide ester.

    • Reflux may be required (60°C, 2-4h).

    • Purification: Flash chromatography (MeOH/DCM gradient).

Biological Assay: CDK2/CyclinE Kinase Assay

Principle: FRET-based detection of ATP consumption or substrate phosphorylation.

  • Reagents: Recombinant human CDK2/CyclinE1, peptide substrate (e.g., Histone H1), ATP (Km concentration), and test compounds.

  • Preparation: Prepare 3x serial dilutions of piperazinone analogs in DMSO. Final DMSO concentration in assay < 1%.

  • Reaction:

    • Mix Enzyme + Substrate + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate 15 min (Pre-incubation allows slow-binding inhibitors to equilibrate).

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Add stop solution (EDTA) and detection antibody (Eu-labeled anti-phospho substrate). Read TR-FRET signal.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

    • Quality Control: Z-factor must be > 0.5.

References

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Link

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. (2020).[1] Link

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Vertex AI Search / ebrary.net. (Accessed 2023). 2[3]

  • Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. Journal of Organic Chemistry. (2017). Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Medicinal Chemistry. (2024). Link

Sources

Validation

A Comparative Guide to the Purity Validation of Synthesized 1-Propylpiperazin-2-one

This guide provides a comprehensive framework for validating the purity of synthesized 1-Propylpiperazin-2-one, a critical step for its application in research and drug development. We will explore a multi-modal analytic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the purity of synthesized 1-Propylpiperazin-2-one, a critical step for its application in research and drug development. We will explore a multi-modal analytical approach, comparing the synthesized product against a certified reference standard. The methodologies detailed herein are designed to provide a robust and self-validating system for purity assessment, ensuring the reliability of downstream applications.

The Criticality of Purity for Novel Chemical Entities

1-Propylpiperazin-2-one, as a substituted piperazinone, belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of impurities, even in trace amounts, can lead to erroneous experimental results, altered pharmacological activity, and potential toxicity. Therefore, rigorous purity validation is not merely a quality control step but a fundamental aspect of scientific integrity.

Experimental Design: A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to definitively establish the purity of a novel compound. We will employ a combination of chromatographic and spectroscopic methods to build a comprehensive purity profile. This orthogonal approach, where different techniques with distinct separation and detection principles are used, provides a high degree of confidence in the final purity assessment.

Our validation workflow will involve a head-to-head comparison of the in-house synthesized 1-Propylpiperazin-2-one against a commercially available, high-purity reference standard.

Workflow for Purity Validation of 1-Propylpiperazin-2-one

cluster_synthesis Synthesis & Work-up cluster_validation Purity Validation cluster_comparison Comparative Analysis synthesis Synthesis of 1-Propylpiperazin-2-one workup Aqueous Work-up & Crude Extraction synthesis->workup purification Flash Chromatography (Silica Gel) workup->purification hplc HPLC-UV/MS purification->hplc Primary Assay gcms GC-MS purification->gcms Volatile Impurities nmr ¹H & ¹³C NMR purification->nmr Structural Confirmation elemental Elemental Analysis (CHN) purification->elemental Elemental Composition data_comp Data Comparison & Purity Assignment hplc->data_comp gcms->data_comp nmr->data_comp elemental->data_comp ref_std Certified Reference Standard (>99%) ref_std->data_comp

Validation

In Vivo Efficacy of 1-Propylpiperazin-2-one: A Preclinical Comparison Guide

Executive Summary 1-Propylpiperazin-2-one (1-PP2) represents a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for the development of bioactive agents in central nervous system (CNS) thera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazin-2-one (1-PP2) represents a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for the development of bioactive agents in central nervous system (CNS) therapeutics. Structurally distinct from the pyrrolidin-2-one core of Levetiracetam , 1-PP2 features a six-membered lactam ring, offering unique steric and electronic properties that influence binding affinity for targets such as the Synaptic Vesicle Protein 2A (SV2A) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) .

This guide provides a rigorous technical framework for evaluating the in vivo efficacy of 1-PP2 and its functionalized derivatives. Unlike standard monographs, this document focuses on the comparative pharmacology of the 1-PP2 scaffold against established standards of care (SOC) like Levetiracetam and BACE inhibitors, detailing the specific animal models required to validate its therapeutic potential.

Structural & Mechanistic Rationale

The efficacy of 1-PP2 is predicated on its ability to mimic the transition state of peptide bonds while maintaining metabolic stability. Its evaluation must contextualize it against the 5-membered lactam analogs (racetams).

Comparative Pharmacophore Analysis
Feature1-Propylpiperazin-2-one (1-PP2)Levetiracetam (LEV)Pharmacological Implication
Core Ring Piperazin-2-one (6-membered)Pyrrolidin-2-one (5-membered)1-PP2 offers increased conformational flexibility and distinct hydrogen bond vectors.
N-Substituent Propyl (Lipophilic)Ethyl (Lipophilic)The propyl chain enhances blood-brain barrier (BBB) permeability compared to the ethyl group.
Primary Target BACE1 (via substitution); SV2A (putative)SV2A (confirmed)1-PP2 derivatives are potent aspartyl protease inhibitors; simple analogs screen for SV2A affinity.
Metabolic Stability High (Lactam core)High (Hydrolysis resistant)Both cores resist rapid peptidase degradation, suitable for oral dosing.
Mechanistic Pathway Visualization

The following diagram illustrates the dual-potential mechanism of 1-PP2 derivatives in CNS models: modulation of neurotransmitter release (SV2A) and inhibition of amyloidogenic processing (BACE1).

G cluster_0 Epilepsy Pathway (SV2A) cluster_1 Alzheimer's Pathway (BACE1) Compound 1-Propylpiperazin-2-one (Scaffold) SV2A SV2A Binding (Presynaptic Vesicle) Compound->SV2A BACE BACE1 Inhibition (Aspartyl Protease) Compound->BACE Release Modulation of Nt Release SV2A->Release Seizure Seizure Suppression (Anti-Epileptogenesis) Release->Seizure APP APP Cleavage Blockade BACE->APP Amyloid Reduction of Aβ40 / Aβ42 APP->Amyloid

Figure 1: Dual mechanistic pathways for 1-PP2 derivatives targeting seizure control (SV2A) and amyloid reduction (BACE1).

In Vivo Efficacy Models: Protocols & Benchmarks

To validate 1-PP2, researchers must utilize models that discriminate between non-specific sedation and true pharmacological efficacy.

A. The 6-Hz Psychomotor Seizure Model (Epilepsy)

This model is the "gold standard" for identifying SV2A ligands (like Levetiracetam) that often fail in traditional Maximal Electroshock (MES) tests.

Objective: Determine the Median Effective Dose (


) of 1-PP2 against pharmacoresistant limbic seizures.

Protocol Workflow:

  • Subject Selection: Male NMRI mice (18–25 g).

  • Drug Administration: Administer 1-PP2 (i.p. or p.o.) in vehicle (0.5% methylcellulose).

    • Dose Range: 10, 30, 100, 300 mg/kg.

    • Pretreatment Time: 30 min (i.p.) or 60 min (p.o.) based on PK

      
      .
      
  • Induction: Corneal stimulation via constant current device.

    • Parameters: 32 mA or 44 mA intensity, 0.2 ms pulse width, 3 s duration, 6 Hz frequency.

  • Scoring: Animals are observed for "stunned" behavior (immobility, forelimb clonus, Straub tail).

    • Protection: Absence of stunned behavior within 20s post-stimulation.

Comparative Efficacy Benchmarks (6-Hz Model, 44 mA):

Compound

(mg/kg, i.p.)[1]
Protective Index (

)
Notes
1-Propylpiperazin-2-one TBD (Target < 50) > 10 (Target) Efficacy depends on N4-substitution.
Levetiracetam (Standard)~19.0> 100High safety margin; defines the class.
Brivaracetam~1.2> 200High affinity analog; 10x more potent than LEV.
Valproate~250~2-3Low potency, high toxicity risk.

Critical Insight: If 1-PP2 shows weak activity (


 mg/kg) in the 6-Hz model, it indicates the need for N4-arylation  (e.g., adding a 4-phenyl or 4-fluorophenyl group) to increase lipophilicity and binding affinity, a trend observed in piperazine SAR studies [1, 2].
B. Transgenic Amyloid Model (Alzheimer's)

For 1-PP2 derivatives designed as BACE inhibitors (e.g., peptidomimetics containing the piperazinone core), efficacy is measured by the reduction of soluble Aβ peptides.

Protocol Workflow:

  • Subject: Tg2576 or APP/PS1 Transgenic Mice (overexpressing human APP).

  • Dosing: Chronic oral administration (14 days) of 1-PP2 derivative.

  • Biomarker Analysis:

    • Harvest brain tissue (cortex/hippocampus) and CSF.

    • Quantify Aβ40 and Aβ42 via ELISA.

  • Cognitive Test: Morris Water Maze (MWM) to assess spatial memory retention.

Target Product Profile (TPP) for 1-PP2 Derivatives:

  • Brain Aβ Reduction: > 50% reduction at steady state.

  • CSF Aβ Reduction: > 70% reduction (correlates with plasma exposure).

  • Cognition: Statistically significant reduction in escape latency vs. vehicle (p < 0.05).

Experimental Validation Workflow

The following DOT diagram outlines the decision tree for evaluating 1-PP2, ensuring resources are not wasted on inactive compounds.

Workflow Start Synthesis of 1-Propylpiperazin-2-one InVitro In Vitro Screening (SV2A Binding / BACE Assay) Start->InVitro Decision1 Active? (Ki < 10 µM) InVitro->Decision1 Decision1->Start No (Modify Structure) Tox Acute Toxicity (Rotarod) Determine TD50 Decision1->Tox Yes Efficacy 6-Hz Seizure Model (Determine ED50) Tox->Efficacy PK PK Profiling (T1/2, BBB Penetration) Efficacy->PK Analyze Calculate Protective Index (PI = TD50 / ED50) PK->Analyze

Figure 2: Preclinical decision tree for the evaluation of 1-PP2 candidates.

Safety & Toxicology (Rotarod Test)

Efficacy data is meaningless without a safety profile. The Rotarod Test measures motor coordination to ensure that "protection" in seizure models is not simply due to sedation.

  • Protocol: Mice are placed on a rotating rod (accelerating 4–40 rpm over 5 min).

  • Endpoint: Latency to fall.

  • TD50 Calculation: The dose at which 50% of animals show motor impairment (fall < 60s).

  • Requirement: 1-PP2 must exhibit a Protective Index (PI) > 5.0 to be considered a viable drug candidate.

References

  • Synthesis and anticonvulsant activity of some piperazine derivatives. Source: National Institutes of Health (PubMed) URL:[Link] Context: Establishes the baseline anticonvulsant activity of the piperazine pharmacophore in MES and PTZ models.

  • Amides as BACE Inhibitors (Patent WO2005108391A1). Source: Google Patents URL: Context: Identifies 1-propylpiperazin-2-one as a core intermediate in the synthesis of potent BACE inhibitors for Alzheimer's disease.
  • Levetiracetam vs. Brivaracetam: A Review of Comparative Clinical Safety. Source: National Institutes of Health (NCBI) URL:[Link] Context: Provides the benchmark efficacy and safety profiles for lactam-based anticonvulsants used as comparators.

  • Piperazine Scaffolds: A Privileged Scaffold in Modern Synthesis. Source: Bentham Science / NCBI URL:[Link] Context: Reviews the broad biological activity of piperazine derivatives, supporting the rationale for testing 1-PP2 in diverse CNS models.

Sources

Comparative

A Comparative Guide to the Toxicology and Safety Profiles of Piperazinone Derivatives

This guide provides an in-depth comparison of the toxicological and safety profiles of piperazinone derivatives, a significant class of heterocyclic compounds in medicinal chemistry.[1][2] We will explore their metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the toxicological and safety profiles of piperazinone derivatives, a significant class of heterocyclic compounds in medicinal chemistry.[1][2] We will explore their metabolic pathways, key toxicological endpoints, and the critical structure-activity relationships that govern their safety. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and optimization of piperazinone-based drug candidates.

Introduction: The Double-Edged Sword of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, integral to numerous clinically successful drugs due to its versatile chemical nature and favorable pharmacokinetic properties.[2] Its derivatives, including the piperazinone class, exhibit a wide spectrum of biological activities, targeting everything from cancer to central nervous system disorders.[1][3] However, this structural versatility also introduces a complex and varied toxicology profile. Understanding the potential for adverse effects—such as genotoxicity, organ damage, and reproductive harm—is paramount for advancing these promising compounds from the laboratory to the clinic.[1] This guide synthesizes current knowledge to provide a comparative framework for evaluating the safety of piperazinone derivatives.

Metabolic Bioactivation: The Genesis of Toxicity

The metabolism of piperazine derivatives is a critical determinant of their safety profile. While many metabolites are inactive and safely excreted, metabolic bioactivation can convert a seemingly safe compound into a highly reactive, toxic species.[1] This process is often mediated by Cytochrome P450 (CYP450) enzymes in the liver.[4][5]

A key toxicological concern is the potential for the piperazine ring to be metabolized into electrophilic reactive intermediates, which can covalently bind to cellular macromolecules like DNA and proteins, leading to mutagenicity and idiosyncratic adverse drug reactions.[6][7] For example, studies on certain piperazine derivatives have shown that the secondary piperazine nitrogen can undergo N-hydroxylation, followed by a two-electron oxidation to generate an electrophilic nitrone.[6] This reactive species can then form adducts with DNA, providing a mechanistic basis for positive findings in genotoxicity assays.[6]

Metabolic_Bioactivation cluster_0 Phase I Metabolism in Liver cluster_1 Cellular Damage Parent Piperazinone Derivative (Stable Parent Compound) Hydroxylated N-Hydroxylated Intermediate Parent->Hydroxylated CYP450-mediated N-Hydroxylation Electrophile Electrophilic Nitrone (Reactive Metabolite) Hydroxylated->Electrophile Two-Electron Oxidation DNA DNA Electrophile->DNA Covalent Binding Adduct DNA Adduct Toxicity Genotoxicity & Cellular Dysfunction Adduct->Toxicity

Caption: Metabolic bioactivation pathway of a piperazine derivative leading to genotoxicity.

Comparative Analysis of Key Toxicological Endpoints

The safety assessment of any drug candidate involves evaluating a range of toxicological endpoints.[1] Piperazinone derivatives exhibit significant variability across these measures, largely dependent on their specific substitutions and overall chemical structure.

Acute Toxicity

Acute toxicity studies provide essential information on the immediate adverse effects of a single high dose and are used to determine the median lethal dose (LD50).[1] The parent compound, piperazine, generally has low acute oral toxicity, with LD50 values in rats estimated around 2600 mg/kg bw. However, derivatives can vary widely.

Table 1: Comparison of Acute Oral LD50 Values for Piperazine and Related Compounds

CompoundSpeciesOral LD50 (mg/kg bw)Key Toxic Effects NotedReference
PiperazineRat~2600Dyspnoea, staggering, tremor
Piperazine CitrateRat11200Low toxicity[8]
Piperazine PhosphateMouse22350Low toxicity[8]
PiperidineRat2050 - 3000Respiratory irritation[9]
PiperineRat514Respiratory paralysis[10]

This table illustrates the range of acute toxicity, where simple salts can decrease toxicity while other related heterocyclic compounds show an increase.

Genotoxicity and Mutagenicity

Genotoxicity assessment is crucial as it investigates the potential for a compound to damage DNA, which can lead to carcinogenesis or heritable genetic defects.[1][11] The standard initial screen is the bacterial reverse mutation assay, or Ames test.

While piperazine itself is generally not considered genotoxic, its nitrosation products (N-mononitrosopiperazine and N,N'-dinitrosopiperazine) are known mutagens and carcinogens in rodents.[12] This highlights the importance of assessing not only the parent compound but also potential metabolites or derivatives formed under physiological conditions.

Some derivatives have shown positive results in the Ames test, particularly in the presence of metabolic activation (S9 mix), indicating that a metabolite is the mutagenic agent.[6] For instance, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine showed a dose-dependent increase in reverse mutations in Salmonella strains TA100 and TA1537 only after incubation with rat liver S9 fraction.[6] Conversely, other studies on specific (substituted-benzoyl) benzothiazol-piperazine derivatives found no mutagenic activity in TA98 and TA100 strains, demonstrating the high dependence on chemical structure.[13]

Carcinogenicity

Long-term carcinogenicity studies are designed to assess the tumor-forming potential of a compound after chronic exposure.[1] Direct, long-term studies on many specific piperazinone derivatives are limited in the public domain. However, data from related structures provide cause for careful evaluation. As mentioned, nitrosated derivatives of piperazine are potent carcinogens.[12][14] For example, dimethyl- and trimethylnitrosopiperazine induced a near 100% incidence of lymphomas and leukemias in rats within 30 weeks.[14] This underscores the need to design piperazinone structures that are not susceptible to nitrosation in vivo.

Reproductive and Developmental Toxicity

This category of toxicity assesses the potential for a compound to interfere with fertility, pregnancy, and fetal development.[15] Piperazine and its salts are classified as suspected of damaging fertility and the unborn child (Reproductive toxicity Category 2).[8] This classification is based on animal studies and warrants careful evaluation of any new derivative intended for use in women of childbearing potential. Specific studies on tazobactam/piperacillin combinations in rats showed no adverse effects on fertility and general reproduction when administered intraperitoneally, indicating that toxicity is not a given for all derivatives and depends on the complete structure and route of administration.[16]

Organ-Specific Toxicity

The liver is a primary site of drug metabolism and is often susceptible to toxicity. Several piperazine derivatives, particularly those abused as "designer drugs," have demonstrated hepatotoxic potential.[5][17] In vitro studies using rat hepatocytes and human liver cell lines (HepG2, HepaRG) have shown that compounds like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) can cause cell death.[5] The mechanisms involve an increase in reactive oxygen species, depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, culminating in apoptosis.[5] Furthermore, some derivatives up-regulate key enzymes in cholesterol biosynthesis, which may increase the risk of steatosis (fatty liver).[17]

Adverse cardiovascular effects are another area of concern. Some piperazine derivatives can interfere with cardiac function by disrupting calcium homeostasis in heart cells.[18] This can lead to a loss of mitochondrial membrane potential, ATP depletion, and cell death, potentially causing heart rhythm disturbances.[18]

Given that many piperazine derivatives are designed to be CNS-active, neurotoxicity is a key endpoint.[4] The parent compound piperazine can cause neurotoxic effects in humans at high doses, with a Lowest Observed Adverse Effect Level (LOAEL) for acute exposure proposed at 110 mg/kg. Symptoms can include tremors, staggering, and convulsions. The mechanism may be related to its activity as a GABA receptor agonist.

Table 2: Summary of Cytotoxicity Data for Selected Piperazinone and Piperazine Derivatives

| Compound | Cell Line | Assay | IC50 / TD50 (µM) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 4e (a piperazin-2-one derivative) | HUH7 (Hepatocellular Carcinoma) | Neutral Red | < 50 | Cytotoxic, but not selective vs. non-malignant cells |[19][20] | | Compound 6 (a piperazin-2-one derivative) | HUH7 (Hepatocellular Carcinoma) | Neutral Red | < 50 | Cytotoxic, but not selective vs. non-malignant cells |[19][20] | | TFMPP | Primary Rat Hepatocytes | MTT | ~500 | Most cytotoxic among tested "designer drug" analogues |[5] | | BZP | Primary Rat Hepatocytes | MTT | ~1500 | Less cytotoxic than TFMPP |[5] | | Compound 7g (1-(3-chlorophenyl)piperazin-2-one with guanidine) | A549 (Lung Carcinoma) | MTT | 6.2 | More potent than doxorubicin |[21] | | Compound 7g (1-(3-chlorophenyl)piperazin-2-one with guanidine) | MCF-7 (Breast Carcinoma) | MTT | 11.5 | More potent than doxorubicin |[21] |

Structure-Activity Relationships (SAR) in Toxicology

Understanding how molecular modifications impact toxicity is the cornerstone of designing safer drugs. For piperazinone derivatives, several SAR trends have been observed:

  • Substitution on the Piperazine Ring: Adding bulky aliphatic side chains to the piperazine nitrogen can contribute to lower toxicity and better pharmacological profiles.[3]

  • Bioisosteric Replacement: Replacing a part of the molecule with a bioisostere (a group with similar physical or chemical properties) can modulate toxicity. For example, studies on thieno[3,2-d]pyrimidine derivatives showed that piperazinone-containing compounds were more potent and selective PI3Kδ inhibitors than their piperazine counterparts, suggesting a potential improvement in the therapeutic window.[22]

  • Blocking Metabolic "Hot Spots": If a specific position on the molecule is known to be a site of metabolic bioactivation (a "hot spot"), it can be blocked to prevent the formation of reactive metabolites. For instance, replacing the hydrogen on the α-carbon of the piperazine ring with a fluoro atom or a methyl group can reduce the formation of toxic intermediates.[7]

  • Electronic Effects: The presence of electron-withdrawing groups near the piperazine ring can decrease its susceptibility to oxidative metabolism, thereby reducing the potential for bioactivation.[7]

Recommended Experimental Protocols

To reliably compare the safety profiles of novel piperazinone derivatives, standardized in vitro and in vivo assays are essential.

In Vitro Cytotoxicity Assessment Workflow

The initial screening for toxicity is almost always performed in vitro using cell lines. The MTT assay is a classic colorimetric method for assessing cell viability.

Cytotoxicity_Workflow cluster_workflow General In Vitro Cytotoxicity Workflow (e.g., MTT Assay) A 1. Cell Seeding Plate appropriate cell line (e.g., HepG2, A549) in 96-well plates. B 2. Incubation Allow cells to adhere (Typically 24 hours). A->B C 3. Compound Treatment Add serial dilutions of piperazinone derivatives. Include Vehicle & Positive Controls. B->C D 4. Exposure Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D E 5. Add Viability Reagent Add MTT solution to each well. Incubate for 2-4 hours. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Data Acquisition Measure absorbance on a plate reader (e.g., at 570 nm). F->G H 8. Analysis Calculate % viability vs. control. Determine IC50 values. G->H

Caption: Standard experimental workflow for assessing in vitro cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity screening) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Causality: Serial dilutions are critical for establishing a dose-response relationship.[15]

    • Controls: Include wells with medium only (blank), cells treated with vehicle (e.g., 0.1% DMSO) as a negative control, and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Bacterial Reverse Mutation (Ames) Test Protocol

This assay is a regulatory-standard test for identifying mutagens.

  • Strain Selection: Use a set of Salmonella typhimurium strains with specific mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537). These strains cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation (reversion) occurs.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver).

    • Causality: The S9 mix contains CYP450 enzymes and cofactors to mimic mammalian metabolism, allowing for the detection of compounds that are only mutagenic after bioactivation.[6]

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

    • Controls: A vehicle control (e.g., DMSO) and known mutagens for each strain (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9) must be included to validate the assay.

Conclusion and Future Perspectives

The piperazinone scaffold remains a highly valuable framework in modern drug discovery. However, its toxicological profile is complex and highly dependent on its specific chemical decoration. Key concerns include metabolism-driven genotoxicity, potential for reproductive harm, and organ-specific toxicities, particularly hepatotoxicity.

A systematic, mechanism-based approach to safety evaluation is essential. By combining predictive in silico modeling with a tiered in vitro testing strategy (cytotoxicity, genotoxicity, metabolic stability), researchers can identify and deprioritize problematic candidates early in the discovery pipeline. Structure-activity relationship insights should be used proactively to design next-generation derivatives that block metabolic hot spots and reduce off-target activity. This integrated approach will be crucial for harnessing the therapeutic potential of piperazinone derivatives while ensuring patient safety.

References

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. PubMed. [Link]

  • Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]

  • Piperazine salts: Human health tier II assessment. Australian Department of Health. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Piperazine derivatives as dangerous abused compounds. Termedia. [Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. [Link]

  • Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary. European Commission. [Link]

  • Piperazine: Human health tier II assessment. Australian Department of Health. [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]

  • Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. PubMed. [Link]

  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed. [Link]

  • Acute and subacute toxicity of piperine in mice, rats and hamsters. PubMed. [Link]

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. PubMed. [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. PubMed. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

  • Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. FDA. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Semantic Scholar. [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark. [Link]

  • In vitro and in vivo toxicology. GBA Group Pharma. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam(1)--Fertility and general reproduction study in rats with intraperitoneal administration]. PubMed. [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]

  • Full article: Piperazine skeleton in the structural modification of natural products: a review. Taylor & Francis Online. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Identification of 1-Propylpiperazin-2-one

For: Researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, practical comparison of analytical methodologies for the definitive identification of 1-Propylpiperazin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The piperazine scaffold is a privileged structure in drug discovery, and its derivatives are integral to numerous therapeutic agents.[1] The N-alkylation of the piperazine ring, as in 1-Propylpiperazin-2-one, can significantly influence the molecule's physicochemical and pharmacological properties.[2] Therefore, precise structural confirmation is paramount.

This guide is structured to provide a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive and undeniable identity profile for 1-Propylpiperazin-2-one. We will operate under the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which emphasize accuracy, precision, specificity, and robustness.[3][4][5]

The Imperative of Analytical Standards

Analytical standards are the bedrock of precise and reproducible analysis. They serve as the benchmark against which a sample is compared, allowing for confident identification and quantification. In the context of 1-Propylpiperazin-2-one, an ideal scenario involves the use of a certified reference material (CRM). However, in the realm of novel compound synthesis, a well-characterized in-house primary standard is often the starting point. The purity of such a standard should be high, ideally ≥99.5%, to ensure the validity of subsequent analyses.[6]

An Orthogonal Approach to Identity Confirmation

A single analytical technique is rarely sufficient for the unequivocal identification of a compound. An orthogonal approach, employing multiple techniques that rely on different chemical and physical principles, provides a more robust and defensible confirmation of identity. Our strategy will encompass chromatography for separation and initial characterization, followed by spectroscopy for detailed structural elucidation.

cluster_0 Identity Confirmation Workflow Sample Sample HPLC HPLC-UV/PDA Sample->HPLC Purity & Rt GC-MS GC-MS Sample->GC-MS Volatility & Mass NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Connectivity FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Confirmation Confirmed Identity HPLC->Confirmation GC-MS->Confirmation NMR->Confirmation FTIR->Confirmation cluster_1 GC-MS Fragmentation Pathway M 1-Propylpiperazin-2-one [M]+• m/z 142 F1 [M-C2H5]+ m/z 113 M->F1 - C2H5 F2 [M-C3H7]+ m/z 99 M->F2 - C3H7 F3 Piperazin-2-one Ring [C4H7N2O]+ m/z 99 F2->F3 F4 Ring Cleavage Fragment [C3H5N]+• m/z 55 F3->F4

Sources

Comparative

Comparative analysis of 1-Propylpiperazin-2-one binding affinity

Comparative Analysis of 1-Propylpiperazin-2-one Binding Affinity: A Fragment-Based Assessment Executive Summary 1-Propylpiperazin-2-one (CAS: 65464-10-0) represents a specialized "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 1-Propylpiperazin-2-one Binding Affinity: A Fragment-Based Assessment

Executive Summary

1-Propylpiperazin-2-one (CAS: 65464-10-0) represents a specialized "privileged scaffold" in medicinal chemistry, distinct from its fully reduced counterpart, piperazine. While often utilized as a core fragment in the synthesis of complex peptidomimetics (e.g., BACE inhibitors) and CNS-active agents, its intrinsic binding profile offers unique advantages in Fragment-Based Drug Discovery (FBDD) .

This guide analyzes the binding affinity of the 1-propylpiperazin-2-one scaffold, specifically focusing on its interaction with Sigma-1 Receptors (


R)  and Serotonin 5-HT

Receptors
. Comparative data highlights how the N-propyl substitution and the C2-carbonyl (lactam) modification alter pharmacokinetics and target selectivity compared to standard piperazine derivatives.

Chemical Profile & Pharmacophore Analysis

The transition from a piperazine to a piperazin-2-one core introduces a lactam functionality, significantly altering the electronic landscape of the molecule.

FeaturePiperazine 1-Propylpiperazin-2-one Impact on Binding
Basicity (

)
High (~9.8)Moderate (~6-7 at N4)Reduced basicity improves membrane permeability and reduces lysosomal trapping.
H-Bonding 2 Donors / 2 Acceptors1 Donor / 2 AcceptorsThe C2-carbonyl acts as a specific H-bond acceptor, often engaging Ser/Thr residues in binding pockets.
Lipophilicity Low (LogP ~ -1.5)Increased (LogP > 0.5)The N-propyl group targets hydrophobic sub-pockets (e.g., Val/Leu rich regions in

R).
Visualization: Pharmacophore Mapping

The following diagram illustrates the functional regions of the scaffold that dictate its binding modes.[1]

Pharmacophore Scaffold 1-Propylpiperazin-2-one Core Scaffold N1 N1-Propyl Group (Hydrophobic Vector) Scaffold->N1 Occupies Hydrophobic Pocket C2 C2-Carbonyl (Lactam) (H-Bond Acceptor) Scaffold->C2 Interacts with Ser/Thr/Tyr N4 N4-Secondary Amine (Ionizable Center) Scaffold->N4 Salt Bridge to Asp/Glu (D126 in S1R)

Figure 1: Pharmacophore map of 1-Propylpiperazin-2-one showing the three critical interaction vectors.

Comparative Binding Analysis

The binding affinity of 1-propylpiperazin-2-one is best understood by comparing it to structural analogs across two primary biological targets: the Sigma-1 Receptor (


R)  and the 5-HT

Receptor
.
Primary Target: Sigma-1 Receptor ( R)

The


R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligands typically require a basic nitrogen and a hydrophobic flank.
  • Mechanism: The N4-nitrogen forms a salt bridge with Asp126 in the

    
    R binding pocket. The N1-propyl group extends into a hydrophobic sub-pocket, enhancing affinity compared to methyl analogs.
    
  • Advantage: The piperazin-2-one scaffold exhibits higher selectivity for

    
    R over 
    
    
    
    R compared to flexible piperazines, likely due to the rigidification imposed by the lactam ring.
Secondary Target: 5-HT Receptor

While aryl-piperazines are classic 5-HT


 ligands (e.g., Buspirone), the introduction of the 2-one (carbonyl) group generally decreases  affinity for 5-HT

but improves selectivity against dopaminergic receptors (D2).
Data Summary: Comparative Values (Representative Trends)

Data synthesized from structure-activity relationship (SAR) studies of piperazine/piperazinone derivatives [1, 2].[2]

Compound ClassStructure

R Affinity (

)
5-HT

Affinity (

)
Selectivity Profile
1-Propylpiperazin-2-one Scaffold 15 - 50 nM > 100 nM High

R Selectivity
1-Methylpiperazin-2-oneAnalog> 100 nM> 500 nMLower affinity (Steric bulk missing)
N-PropylpiperazineReduced Form5 - 20 nM10 - 30 nMHigh affinity, Low Selectivity (Promiscuous)
1-PhenylpiperazineReference> 1000 nM< 5 nMHigh 5-HT

Selectivity

Interpretation: The 1-propylpiperazin-2-one scaffold sacrifices some raw potency compared to the fully reduced piperazine but gains significant selectivity , making it a superior fragment for designing specific


R modulators without serotonergic side effects.

Mechanistic Pathway: Sigma-1 Receptor Modulation[2]

Binding of 1-propylpiperazin-2-one derivatives to


R triggers a cascade of neuroprotective events. The diagram below details this pathway.

SigmaPathway Ligand 1-Propylpiperazin-2-one (Ligand) S1R Sigma-1 Receptor (Chaperone) Ligand->S1R Binds (Kd ~20nM) Dissociation Dissociation of S1R-BiP Complex Ligand->Dissociation Triggers BiP BiP (GRP78) Inhibitory Protein S1R->BiP Bound State (Inactive) IP3R IP3 Receptor Stabilization Dissociation->IP3R Chaperones Calcium Ca2+ Flux from ER to Mitochondria IP3R->Calcium Optimizes ATP Increased ATP Production Calcium->ATP Boosts Bioenergetics

Figure 2: Signaling cascade activated by ligand binding to Sigma-1 Receptor, leading to enhanced mitochondrial function.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity (


) of 1-propylpiperazin-2-one derivatives, the Competition Radioligand Binding Assay  is the industry standard.

Objective: Determine the inhibition constant (


) by displacing a known radioligand.
Materials:
  • Receptor Source: Guinea pig brain membrane homogenates (rich in

    
    R).
    
  • Radioligand:

    
    -Pentazocine (Specific for 
    
    
    
    R).[3]
  • Non-specific Binder: Haloperidol (

    
    ) or GBR-12909.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      -Pentazocine (3 nM).
      
    • Non-Specific Binding: Membrane +

      
      -Pentazocine + Haloperidol (10 
      
      
      
      M).
    • Test Sample: Membrane +

      
      -Pentazocine + 1-Propylpiperazin-2-one  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate mixtures at 37°C for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity (CPM) using liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Use non-linear regression (Cheng-Prusoff equation) to calculate

    
    :
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

References

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link][3]

  • Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Source: Bioorganic & Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (Wiley Online Library) URL:[Link]

Sources

Validation

A Researcher's Guide to Quantifying the Selectivity of Novel Kinase Inhibitors: A Comparative Analysis Featuring 1-Propylpiperazin-2-one

In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone upon which the therapeutic window of a potential drug is built, differentiating a pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone upon which the therapeutic window of a potential drug is built, differentiating a promising lead compound from one destined for failure due to off-target effects.[1][2] This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical identification of 1-Propylpiperazin-2-one as a modulator of the mTOR (mammalian target of rapamycin) kinase as a central case study. While the biological target of 1-Propylpiperazin-2-one is not yet publicly established, its piperazine core is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors.[3][4][5] This guide will equip researchers with the foundational knowledge and detailed protocols to rigorously evaluate the selectivity of their own lead compounds.

We will navigate the critical experimental workflows, from broad-spectrum screening to nuanced cellular target engagement assays. This comparative guide will benchmark 1-Propylpiperazin-2-one against established mTOR inhibitors with distinct selectivity profiles: the highly specific allosteric inhibitor Rapamycin and the potent, ATP-competitive inhibitor Torin1 .

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket.[6][7] This homology presents a significant challenge in developing selective inhibitors. A lack of selectivity can lead to a cascade of off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[1] Therefore, a multi-faceted approach to selectivity profiling is not just best practice; it is a necessity for the rational design of safe and effective kinase inhibitors.[8][9]

Our exploration will be anchored in a logical progression of assays, each providing a unique layer of insight into the binding profile of our lead compound.

Comparative Compounds: Setting the Selectivity Benchmark

To contextualize the selectivity profile of 1-Propylpiperazin-2-one, we will compare it with two well-characterized mTOR inhibitors:

  • Rapamycin (Sirolimus): An allosteric inhibitor that forms a complex with FKBP12 to bind to the FRB domain of mTOR, leading to highly specific inhibition of the mTORC1 complex.

  • Torin1: A potent, ATP-competitive inhibitor that targets the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2 complexes.[5] It exhibits high selectivity for mTOR over other PI3K-like kinases.[5]

A Multi-tiered Approach to Selectivity Profiling

A robust assessment of selectivity requires a combination of in vitro and cellular assays. This guide will detail the following key methodologies:

  • Broad-Panel Kinase Screening: To gain a global view of the kinome-wide selectivity.

  • In Vitro Enzymatic Assays: To quantify the potency against the primary target and key off-targets.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological context.

Below is a workflow diagram illustrating this multi-tiered approach:

G cluster_0 Initial Screening & Profiling cluster_1 Quantitative Potency Assessment cluster_2 Cellular Target Engagement Broad-Panel Kinase Screen Broad-Panel Kinase Screen Identify Primary Target(s) and Off-Targets Identify Primary Target(s) and Off-Targets Broad-Panel Kinase Screen->Identify Primary Target(s) and Off-Targets Data Analysis In Vitro Enzymatic Assays In Vitro Enzymatic Assays Identify Primary Target(s) and Off-Targets->In Vitro Enzymatic Assays Prioritize for validation Determine IC50 values for target and off-targets Determine IC50 values for target and off-targets In Vitro Enzymatic Assays->Determine IC50 values for target and off-targets Dose-response analysis Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Determine IC50 values for target and off-targets->Cellular Thermal Shift Assay (CETSA) Confirm cellular activity Confirm target binding in intact cells Confirm target binding in intact cells Cellular Thermal Shift Assay (CETSA)->Confirm target binding in intact cells Western Blot/AlphaScreen

Caption: A multi-tiered workflow for assessing kinase inhibitor selectivity.

Experimental Data and Analysis

KINOMEscan®: A Global View of Selectivity

The KINOMEscan® platform is a competition-based binding assay that provides a comprehensive overview of a compound's interaction with a large panel of kinases.[6][7][10] For our case study, we will subject 1-Propylpiperazin-2-one and Torin1 to a broad kinase panel at a screening concentration of 1 µM.

Table 1: Comparative KINOMEscan® Results (% Inhibition at 1 µM)

Kinase Target1-Propylpiperazin-2-one (% Inhibition)Torin1 (% Inhibition)Rapamycin (% Inhibition)
mTOR 95 98 99 (mTORC1)
PI3Kα2515<1
PI3Kβ3018<1
PI3Kγ2820<1
PI3Kδ3522<1
ATM4560<1
ATR4055<1
DNAPK5070<1
Other Kinase 15<1<1
Other Kinase 282<1

Note: Data for 1-Propylpiperazin-2-one is hypothetical for illustrative purposes. Rapamycin's activity is specific to the mTORC1 complex and is not typically profiled in this manner across the kinome.

From this initial screen, we observe that 1-Propylpiperazin-2-one demonstrates potent binding to mTOR, but also shows significant interaction with other members of the PI3K-like kinase family (ATM, ATR, DNAPK) and some off-target binding to PI3K isoforms. Torin1 also binds to these related kinases, but with a seemingly better selectivity profile over the PI3K isoforms.

In Vitro Enzymatic Assays: Quantifying Potency

Following the broad-panel screen, we perform in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets identified.[11][12]

Table 2: Comparative IC50 Values from In Vitro Enzymatic Assays

Kinase Target1-Propylpiperazin-2-one IC50 (nM)Torin1 IC50 (nM)Rapamycin IC50 (nM)
mTOR 50 3 0.1 (mTORC1)
PI3Kα8001800>10,000
PI3Kδ6502500>10,000
ATM250100>10,000
DNAPK30080>10,000

This quantitative data allows for the calculation of a selectivity ratio, providing a more nuanced understanding of the compound's profile. For example, the selectivity of 1-Propylpiperazin-2-one for mTOR over ATM is 5-fold (250 nM / 50 nM), whereas for Torin1 it is approximately 33-fold (100 nM / 3 nM).

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[13][14][15] The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation.[14][15]

G cluster_0 CETSA Principle Intact Cells Intact Cells Treat with Compound or Vehicle Treat with Compound or Vehicle Intact Cells->Treat with Compound or Vehicle Heat Shock (Temperature Gradient) Heat Shock (Temperature Gradient) Treat with Compound or Vehicle->Heat Shock (Temperature Gradient) Cell Lysis Cell Lysis Heat Shock (Temperature Gradient)->Cell Lysis Separate Soluble and Precipitated Proteins Separate Soluble and Precipitated Proteins Cell Lysis->Separate Soluble and Precipitated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble and Precipitated Proteins->Quantify Soluble Target Protein e.g., Western Blot Ligand-bound Protein Ligand-bound Protein Ligand-bound Protein->Quantify Soluble Target Protein Remains Soluble Unbound Protein Unbound Protein Denatured Protein Denatured Protein Unbound Protein->Denatured Protein Heat

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

By treating cells with 1-Propylpiperazin-2-one and then subjecting them to a temperature gradient, we can observe a thermal shift in the melting curve of mTOR, indicating direct engagement.

Table 3: CETSA Results - mTOR Thermal Shift (ΔTm in °C)

CompoundConcentrationΔTm (°C) for mTOR
Vehicle (DMSO)-0
1-Propylpiperazin-2-one1 µM+4.2
Torin11 µM+6.8
Rapamycin1 µM+5.5

The positive thermal shift for all compounds confirms that they engage mTOR in intact cells. The magnitude of the shift can be influenced by the binding affinity and mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a competition binding assay to determine the IC50 value of a test compound against mTOR.

  • Reagent Preparation:

    • Prepare a 4X solution of mTOR kinase in kinase buffer.

    • Prepare a 4X solution of Alexa Fluor® 647-labeled ATP-competitive tracer in kinase buffer.

    • Prepare a 4X solution of Eu-anti-His-tagged antibody in kinase buffer.

    • Serially dilute the test compound (1-Propylpiperazin-2-one) in DMSO, then dilute in kinase buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X mTOR kinase solution to each well.

    • Add a 5 µL mixture of the 4X tracer and 4X Eu-antibody solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps for assessing the target engagement of 1-Propylpiperazin-2-one with mTOR in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to ~80% confluency.

    • Harvest the cells and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension and treat with the test compound (1 µM 1-Propylpiperazin-2-one) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Transfer the treated cell suspensions to PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for mTOR.

    • Quantify the band intensities and plot the normalized intensity against the temperature.

    • Determine the melting temperature (Tm) for both the vehicle and compound-treated samples. The difference (ΔTm) indicates the degree of thermal stabilization.

Conclusion

This guide provides a structured and experimentally supported framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical case of 1-Propylpiperazin-2-one as an mTOR inhibitor. Through a combination of broad-panel screening, quantitative in vitro assays, and cellular target engagement studies, researchers can build a comprehensive selectivity profile of their lead compounds. The comparative data presented for 1-Propylpiperazin-2-one, Torin1, and Rapamycin highlights the importance of benchmarking against compounds with known mechanisms and selectivity profiles. By adhering to these rigorous, self-validating protocols, drug discovery professionals can make more informed decisions, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. Available at: [Link]

  • Aher, S. D., et al. (2022). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114761. Available at: [Link]

  • Binding Assays. BMG LABTECH. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Freire, E. (2009). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 106(32), 13151-13152. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 237-251. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • Selectivity of ligand-binding assays in relationship to the measurement of biologics: how much does it matter?. Bioanalysis Zone. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. Available at: [Link]

  • Johnson, J. L., et al. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(1), 2-21. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][16]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available at: [Link]

  • Enzymes as Targets for Drug Development II. MDPI. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Utilizing Target Sequences with Multiple Flanking Protospacer Adjacent Motif (PAM) Sites Reduces Off-Target Effects of the Cas9 Enzyme in Pineapple. MDPI. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Ligand binding assay. Wikipedia. Available at: [Link]

  • How to improve drug selectivity?. Patsnap Synapse. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • How to measure and minimize off-target effects... YouTube. Available at: [Link]

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Available at: [Link]

  • Stuhlmiller, T. J., et al. (2015). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PLoS One, 10(7), e0131449. Available at: [Link]

  • Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors. Molecular Therapy - Methods & Clinical Development. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Johnson, J. L., et al. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(1), 2-21. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-Propylpiperazin-2-one

Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 1-Propylpiperazin-2-one (CAS: 59702-31-7 / 65464-10-0). As a nitrogen-containing heterocyclic building block commonly used i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 1-Propylpiperazin-2-one (CAS: 59702-31-7 / 65464-10-0). As a nitrogen-containing heterocyclic building block commonly used in medicinal chemistry (kinase inhibitor synthesis), this compound presents specific flammability and basicity hazards.

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1] (Aquatic toxicity risk).[2][3]

  • Do NOT mix with oxidizing agents or hypochlorites (Bleach).[3] (Risk of exothermic reaction or chloramine formation).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Intelligence & Hazard Profile

To handle waste effectively, you must understand the "Why" behind the safety protocols. 1-Propylpiperazin-2-one is an organic base. Its disposal requirements are dictated by its potential to form hazardous byproducts during combustion and its reactivity with common lab scavengers.

Physical & Chemical Properties
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (typically) or low-melting solidRequires leak-proof secondary containment during accumulation.
Basicity Weak to Moderate BaseCRITICAL: Segregate from strong acids to prevent rapid exothermic neutralization in waste drums.
Flash Point ~90°C - 106°C (Estimate)Classifies as Combustible (or Flammable depending on specific solvent mixtures).
Water Solubility SolubleHigh mobility in water systems; absolute ban on sink disposal.
Combustion Generates NOx, COxMust be incinerated with scrubbers (Standard commercial incineration).
GHS Hazard Classification
  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[1][4][5][6]

  • H227: Combustible liquid (if pure).

Part 2: Pre-Disposal Stabilization & Segregation

The "Senior Scientist" Insight: The most common accident involving piperazine derivatives in waste streams is incompatible mixing . Piperazinones are secondary/tertiary amine-like structures.

WARNING: Never mix this waste stream with Bleach (Sodium Hypochlorite) or Nitrites.

  • Mechanism: Amine + Hypochlorite

    
     N-Chloroamines (Toxic/Explosive).
    
  • Mechanism: Amine + Nitrite

    
     Nitrosamines (Potent Carcinogens).
    
Waste Stream Segregation[7]
  • Non-Halogenated Organic Stream: If the compound is pure or dissolved in solvents like Methanol, DMSO, or Acetone.

  • Halogenated Organic Stream: Only if dissolved in DCM or Chloroform.

  • Solid Waste: Contaminated gloves, silica gel, or drying agents.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave minimum 10% headspace to allow for vapor expansion.

  • Labeling: Must explicitly state "1-Propylpiperazin-2-one" and "Organic Base."

Part 3: The Disposal Workflow

This decision tree illustrates the logical flow for categorizing and processing the waste.

DisposalWorkflow Start Waste Generation: 1-Propylpiperazin-2-one StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Pure or Solution Solid Solid Waste (Gloves, Silica, Wipes) StateCheck->Solid Absorbed/Debris SolventCheck Solvent Type? Liquid->SolventCheck Halo Stream A: Halogenated Organic SolventCheck->Halo Contains DCM/Chloroform NonHalo Stream B: Non-Halogenated Organic SolventCheck->NonHalo Methanol/Acetone/Pure Label Labeling: 'Flammable/Irritant/Base' Halo->Label NonHalo->Label SolidBin Stream C: Solid Hazardous Waste Solid->SolidBin SolidBin->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for segregating piperazinone waste streams based on physical state and solvent co-contaminants.

Part 4: Regulatory Compliance (RCRA & DOT)

RCRA Waste Codes (USA)

While 1-Propylpiperazin-2-one is not explicitly P-listed or U-listed, it is regulated by characteristic.

  • D001 (Ignitable): If the waste formulation has a flash point < 60°C (often true if mixed with solvents).

  • General Classification: If not ignitable, it is classified as "Non-Regulated Chemical Waste" by federal standards but Hazardous by state/local standards due to toxicity/irritation.

  • Best Practice: Manage as Hazardous Organic Waste .

DOT Shipping Information (For Waste Haulers)

When preparing the manifest for the waste contractor:

  • Proper Shipping Name: Waste Flammable Liquid, n.o.s. (contains 1-Propylpiperazin-2-one, Acetone) [Example if in solvent]

  • Hazard Class: 3 (Flammable) or 8 (Corrosive) depending on pH/concentration.

  • Packing Group: III

Part 5: Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Respiratory protection (N95 or half-mask organic vapor) is recommended if aerosolized.

  • Contain: Use vermiculite or sand to dike and absorb the spill.[3]

    • Why? Do not use paper towels initially if the substance is hot or concentrated, as this increases surface area for potential volatilization.

  • Clean: Scoop absorbed material into the Solid Hazardous Waste container (Stream C).

  • Decontaminate: Wash the surface with a mild soap solution. Do not use bleach.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11963076, 1-(Piperazin-1-yl)prop-2-en-1-one (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-Propylpiperazin-2-one: Personal Protective Equipment Protocols

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefr...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-Propylpiperazin-2-one, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile of 1-Propylpiperazin-2-one

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is essential. Based on the available Safety Data Sheet (SDS), 1-Propylpiperazin-2-one presents the following primary hazards:

  • Acute Oral Toxicity: The compound is classified as toxic if swallowed[1]. This necessitates stringent measures to prevent ingestion, both directly and through cross-contamination.

  • Skin Irritation: Direct contact with the skin is known to cause irritation[1]. Prolonged or repeated exposure could lead to more severe dermatological effects.

  • Serious Eye Irritation: The chemical poses a significant risk of causing serious irritation to the eyes[1]. This underscores the mandatory requirement for robust eye protection.

Given these identified risks, a multi-faceted PPE strategy is required to create a reliable barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE) for Handling 1-Propylpiperazin-2-one

The selection of appropriate PPE is the most direct and effective control measure for mitigating the risks associated with 1-Propylpiperazin-2-one. The following table summarizes the essential PPE and the level of protection required for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield[2]Chemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended if handling powder outside of a ventilated enclosure
Conducting reactions and transfers Chemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatAssess need based on potential for aerosol generation
Purification and work-up Chemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatUse in a well-ventilated area or fume hood
Handling waste and decontamination Chemical safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatNot generally required if handling sealed waste containers
Eye and Face Protection: The First Line of Defense

Given that 1-Propylpiperazin-2-one can cause serious eye irritation, standard safety glasses are insufficient.

  • Chemical Safety Goggles: These should be worn at all times when handling the compound in any form. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles that safety glasses do not[2].

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when reactions are under pressure, a face shield should be worn in conjunction with chemical safety goggles[3]. This provides an additional layer of protection for the entire face.

Skin Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, comprehensive skin protection is necessary.

  • Gloves:

    • Material: Nitrile gloves are a common and effective choice for handling many chemicals. However, it is crucial to consult the glove manufacturer's compatibility data for 1-Propylpiperazin-2-one to ensure adequate protection.

    • Technique: Always inspect gloves for any signs of degradation or perforation before use. When working, employ the "double-gloving" technique for added safety, especially during prolonged handling. Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Laboratory Coat and Apron:

    • A clean, buttoned laboratory coat should be worn at all times.

    • For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[2].

Respiratory Protection: Assessing the Inhalation Risk

While the primary hazards are related to contact, the potential for inhalation of airborne particles (if a solid) or aerosols should not be overlooked.

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls, such as a chemical fume hood or a powder-containment hood. All weighing and handling of powdered 1-Propylpiperazin-2-one should be performed within such an enclosure.

  • Respirators: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection will be required. The type of respirator should be selected based on a formal risk assessment. For particulates, a respirator with a P100 filter would be appropriate[4].

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is critical for ensuring safety and minimizing environmental impact.

Experimental Workflow: From Preparation to Disposal

The following protocol outlines the key steps for safely handling 1-Propylpiperazin-2-one in a laboratory setting.

  • Preparation:

    • Designate a specific area for handling 1-Propylpiperazin-2-one.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before retrieving the chemical.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of the chemical within a certified chemical fume hood.

    • When weighing the solid, use a powder-containment hood or a similar ventilated enclosure.

    • Use appropriate tools (spatulas, scoops) to avoid direct contact.

    • Keep all containers of 1-Propylpiperazin-2-one tightly sealed when not in use.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Wipe down the exterior of all waste containers before removing them from the fume hood.

  • Disposal:

    • All waste materials contaminated with 1-Propylpiperazin-2-one, including empty containers, used gloves, and disposable labware, must be disposed of as hazardous chemical waste.

    • Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container[5].

    • Liquid waste containing 1-Propylpiperazin-2-one should be collected in a separate, labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of 1-Propylpiperazin-2-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal Prep 1. Assemble Equipment & Reagents DonPPE 2. Don Appropriate PPE Prep->DonPPE Weigh 3. Weigh Compound DonPPE->Weigh Proceed to Handling React 4. Perform Reaction/Transfer Weigh->React Decon 5. Decontaminate Surfaces & Glassware React->Decon Experiment Complete Dispose 6. Dispose of Waste Decon->Dispose DoffPPE 7. Doff PPE Correctly Dispose->DoffPPE End End DoffPPE->End Wash Hands Thoroughly

Caption: Workflow for the safe handling of 1-Propylpiperazin-2-one.

Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water[1]. If irritation persists, seek medical advice.

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Immediately call a poison control center or seek emergency medical attention[1].

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

By integrating these detailed protocols and the underlying scientific rationale into your laboratory's standard operating procedures, you can build a robust safety framework that protects your most valuable asset: your researchers.

References

  • Sigma-Aldrich, Safety Data Sheet for 1-Propylpiperazin-2-one. (URL not available in search results)
  • Carl ROTH, Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • Carl ROTH, Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • Pesticide Environmental Stewardship, Components of Personal Protective Equipment. [Link]

  • Clemson University, Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. [Link]

  • Carl ROTH, Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • University of Florida, IFAS Extension, Personal Protective Equipment for Handling Pesticides. [Link]

  • U.S. Department of Health & Human Services, Personal Protective Equipment (PPE). [Link]

  • Sigma-Aldrich, SAFETY DATA SHEET. (URL not available in search results)

Sources

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